Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Description
Properties
IUPAC Name |
ethyl 7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-5-24-16(20)10-8-6-7-9-14(19)13-11-12-15(21-2)18(23-4)17(13)22-3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFYBAKHJQJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254982 | |
| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-07-6 | |
| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate CAS number
Technical Guide: Process Development for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
CAS Number: 1956324-82-5 Document Type: Technical Whitepaper & Process Guide Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]
Executive Summary
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate (CAS 1956324-82-5) represents a specialized class of phenyl-oxo-alkanoic acid esters . These scaffolds serve as critical intermediates in the synthesis of lipophilic pharmaceutical agents, particularly those targeting metabolic pathways (e.g., PPAR agonists), leukotriene antagonists, and specific prostaglandin analogs.
This guide provides a rigorous technical analysis of the compound's synthesis, focusing on the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.[1] It addresses the specific challenge of regiocontrol —ensuring substitution occurs at the 4-position (yielding the 2,3,4-isomer) rather than the 5-position (3,4,5-isomer)—and establishes a validated analytical framework for quality control.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate |
| CAS Number | 1956324-82-5 |
| Molecular Formula | C₁₈H₂₆O₆ |
| Molecular Weight | 338.40 g/mol |
| Structure | Ethyl ester of 7-oxoheptanoic acid attached to a 2,3,4-trimethoxyphenyl ring |
| Appearance | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
| Key Moiety | 2,3,4-Trimethoxybenzoyl group (Electron-rich aromatic core) |
Synthetic Methodology: The Friedel-Crafts Approach
The most robust synthetic route involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with ethyl 7-chloro-7-oxoheptanoate (pimeloyl chloride monoethyl ester).[1]
Mechanistic Pathway & Regioselectivity[1]
The reaction is an electrophilic aromatic substitution.[1] The critical technical challenge is regioselectivity .[1]
-
Substrate: 1,2,3-Trimethoxybenzene.[1]
-
Electronic Directing Effects:
-
Outcome: Despite steric crowding from the adjacent methoxy group, the cooperative electronic activation at C4 typically dominates, favoring the 2,3,4-isomer (the target) over the 3,4,5-isomer.
Synthesis Workflow Diagram (DOT)
Caption: Reaction pathway illustrating the competitive regioselectivity during Friedel-Crafts acylation.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate on a 50g scale.
Reagents:
-
1,2,3-Trimethoxybenzene (1.0 equiv)
-
Ethyl 7-chloro-7-oxoheptanoate (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried 3-neck flask equipped with a nitrogen inlet and dropping funnel, suspend AlCl₃ (1.2 equiv) in anhydrous DCM (5 vol) . Cool the suspension to 0°C .
-
Acylating Agent Formation: Add Ethyl 7-chloro-7-oxoheptanoate (1.1 equiv) dropwise to the AlCl₃ suspension, maintaining the temperature < 5°C. Stir for 30 minutes to form the acylium ion complex. Note: The solution will turn yellow/orange.[1]
-
Substrate Addition: Dissolve 1,2,3-trimethoxybenzene (1.0 equiv) in DCM (2 vol). Add this solution dropwise to the reaction mixture at 0°C.
-
Critical Control Point: The addition must be slow to prevent localized overheating, which can lead to demethylation (cleavage of the methoxy ether) or polymerization.
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3-5 hours. Monitor by TLC or HPLC until the starting material is < 1%.[1]
-
Quenching: Cool the mixture to 0°C. Slowly pour the reaction mass into ice-cold 1M HCl . Caution: Exothermic reaction.[1]
-
Work-up: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2x).[1] Combine organics, wash with saturated NaHCO₃ (to remove acidic impurities) and brine .[2] Dry over anhydrous Na₂SO₄.[1][2]
-
Purification: Concentrate under reduced pressure. The crude oil is typically purified via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes) to remove the minor regioisomer (3,4,5-analog) and any demethylated byproducts.[1]
Analytical Validation & Quality Control
To ensure the integrity of the intermediate for downstream pharmaceutical use, the following analytical methods are required.
HPLC Method for Regioisomer Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[1]
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).[1]
-
Acceptance Criteria:
NMR Characterization (Expected Signals)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: δ 7.55 (d, 1H, ortho to C=O), 6.70 (d, 1H, meta to C=O). Note: The doublet splitting pattern confirms the 2,3,4-substitution (adjacent protons).[1]
-
Methoxy: δ 3.95, 3.92, 3.89 (three singlets, 9H).
-
Ethyl Ester: δ 4.12 (q, 2H), 1.25 (t, 3H).
-
Aliphatic Chain: δ 2.90 (t, 2H, -CH₂-C=O-Ar), 2.30 (t, 2H, -CH₂-COOEt), 1.70-1.40 (m, 6H).[1]
-
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136263529 (Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate).[1] PubChem. Available at: [Link]
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on acylation mechanics and regioselectivity).
-
ChemSrc. CAS 1956324-82-5 Entry & Physical Properties.[1] ChemSrc. Available at: [Link]
Sources
Technical Guide: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Molecular Identity & Physiochemical Profile[1]
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a specialized lipophilic linker intermediate, primarily utilized in the synthesis of pharmaceuticals targeting metabolic pathways or as a "warhead" precursor in proteolysis-targeting chimeras (PROTACs). It belongs to the class of phenyl-oxo-alkanoates , characterized by a polymethoxylated aromatic ring linked to a fatty ester chain via a keto group.
Molecular Weight & Formula
Precision in molecular weight determination is critical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₂₆O₆ | |
| Average Molecular Weight | 338.40 g/mol | Used for stoichiometric calculations.[1] |
| Monoisotopic Mass | 338.1729 Da | Used for HRMS ([M+H]⁺ = 339.1802). |
| LogP (Predicted) | ~3.2 - 3.5 | Indicates moderate lipophilicity; cell-permeable. |
| Hydrogen Bond Acceptors | 6 | 3 Methoxy oxygens, 2 Carbonyl oxygens, 1 Ester oxygen. |
| Rotatable Bonds | 10 | High flexibility, suitable for binding pocket adaptation. |
Structural Isomerism Alert
Critical Distinction: The specific substitution pattern 2,3,4-trimethoxyphenyl implies the carbonyl chain is attached at the C1 position of the benzene ring, with methoxy groups at C2, C3, and C4.
-
Common Isomer: The 3,4,5-trimethoxy isomer (CAS 951887-75-5) is thermodynamically favored in many standard syntheses due to symmetry and steric factors.
-
Target Isomer: The 2,3,4-trimethoxy isomer (Target) requires careful control of regioselectivity during Friedel-Crafts acylation, as the C4 position on the starting material (1,2,3-trimethoxybenzene) is sterically more crowded than the C5 position.
Synthetic Methodology
The synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate relies on Friedel-Crafts Acylation . The core challenge is achieving regioselectivity for the 2,3,4-substitution pattern over the symmetric 3,4,5-pattern.
Retrosynthetic Analysis
The molecule is disconnected at the aryl-ketone bond.
-
Nucleophile: 1,2,3-Trimethoxybenzene (highly activated).
-
Electrophile: Ethyl 6-(chlorocarbonyl)hexanoate (derived from Pimelic acid monoethyl ester).
Reaction Workflow (DOT Diagram)
Figure 1: Step-by-step synthetic pathway emphasizing the in-situ generation of the acid chloride to prevent hydrolysis.
Detailed Protocol
Step 1: Preparation of Electrophile (Acid Chloride)
-
Charge a flame-dried flask with Mono-ethyl pimelate (1.0 equiv) and anhydrous Dichloromethane (DCM).
-
Add catalytic Dimethylformamide (DMF) (2-3 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh anhydrous DCM.
Step 2: Friedel-Crafts Acylation
-
In a separate vessel, dissolve 1,2,3-Trimethoxybenzene (1.0 equiv) in anhydrous DCM.
-
Cool to -10°C (Critical for regioselectivity control).
-
Add Aluminum Chloride (
) (1.1 equiv) in portions. Note: is a milder alternative if demethylation is observed. -
Add the prepared Acid Chloride solution dropwise over 30 minutes.
-
Allow to warm to 0°C and stir for 4 hours. Monitor by TLC.[2][3]
-
Expert Insight: The 2,3,4-isomer (substitution at the 4-position) is kinetically favored at lower temperatures due to electronic activation by the ortho/para methoxy groups. Higher temperatures may favor thermodynamic equilibration to the 3,4,5-isomer.
-
Step 3: Workup
-
Quench carefully into ice/HCl (1M).
-
Extract with DCM (3x). Wash organic layer with Brine and saturated
. -
Dry over
and concentrate.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.
Mass Spectrometry (HRMS) Logic
The molecular ion peak is the primary confirmation.
-
Expected [M+H]⁺: 339.1802
-
Expected [M+Na]⁺: 361.1621
-
Fragmentation Pattern:
-
Loss of Ethanol (
): Mass -46. -
McLafferty Rearrangement: Cleavage at the ketone alpha-position.
-
Proton NMR ( NMR) Signature
Distinguishing the 2,3,4-isomer from the 3,4,5-isomer relies on the aromatic region coupling constants.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 7.55 | Doublet (J=8.8 Hz) | 1H | Ar-H (C6) | Key differentiator. 3,4,5-isomer shows a Singlet (2H). |
| 6.70 | Doublet (J=8.8 Hz) | 1H | Ar-H (C5) | Ortho-coupling indicates 2,3,4-substitution. |
| 4.12 | Quartet | 2H | Ethyl ester characteristic. | |
| 3.85 - 3.95 | Singlets | 9H | Three distinct or overlapping methyl peaks. | |
| 2.90 | Triplet | 2H | Alpha-keto protons (deshielded). | |
| 2.30 | Triplet | 2H | Alpha-ester protons. | |
| 1.3 - 1.7 | Multiplets | 6H | Chain | Central methylene chain. |
Analytical Logic Flow (DOT Diagram)
Figure 2: Decision tree for confirming the specific 2,3,4-trimethoxy isomer using NMR splitting patterns.
Applications in Drug Development
This molecule serves as a versatile building block:
-
Lipid Modulators: The heptanoate chain mimics fatty acids, allowing the molecule to interface with lipid-processing enzymes (e.g., fatty acid synthase or cyclooxygenase).
-
PROTAC Linkers: The 7-carbon chain provides an optimal "linker length" for connecting an E3 ligase ligand to a protein of interest, ensuring proper ubiquitination geometry.
-
Metabolic Probes: The trimethoxyphenyl group is electron-rich and fluorescent under certain conditions, making it a potential tracer for lipophilic compartments.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 7-oxoheptanoate (CAS 3990-05-4). Retrieved from [Link]
-
Royal Society of Chemistry. Multicomponent reactions of electron-rich arenes (Friedel-Crafts Methodology). RSC Advances. Retrieved from [Link]
Sources
Strategic Intermediate Profile: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Technical Monograph for Drug Discovery & Synthesis
Executive Summary: The Structural Logic
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a specialized synthetic intermediate that bridges the gap between lipophilic linker chemistry and electron-rich aromatic pharmacophores. In the context of medicinal chemistry, this molecule represents a "functionalized scaffold"—a structure capable of serving as a precursor for histone deacetylase (HDAC) inhibitors, a linker for PROTACs (Proteolysis Targeting Chimeras), or a lipophilic analog of the metabolic modulator Trimetazidine.
Its core value lies in its duality:
-
The 2,3,4-Trimethoxyphenyl Motif: A privileged structure found in bioactive molecules like Trimetazidine (anti-anginal) and various tubulin inhibitors. It provides high electron density and specific hydrogen-bond acceptor sites.
-
The 7-Oxoheptanoate Chain: A 7-carbon linker ending in an ethyl ester. This specific length (C7) is critical for spanning the hydrophobic channels of enzymes (e.g., HDACs) or providing the necessary spatial separation in bifunctional ligands.
Structural Anatomy & Physicochemical Profile[1][2]
The molecule can be deconstructed into three functional domains, each dictating its reactivity and biological interaction.
Table 1: Structural & Physicochemical Properties
| Domain | Functional Group | Chemical Role | Biological/Synthetic Implication |
| Head | 2,3,4-Trimethoxyphenyl | Electron-rich aromatic ring | Mimics the pharmacophore of Trimetazidine. Susceptible to electrophilic aromatic substitution (EAS) and metabolic O-demethylation (CYP450). |
| Core | 7-Oxo (Benzylic Ketone) | sp² Hybridized Carbonyl | Rigidifies the connection to the ring. Serves as a hydrogen bond acceptor. Can be reduced to a hydroxyl (chiral center) or methylene. |
| Tail | Ethyl Heptanoate | Aliphatic Ester | Acts as a "masking" group (prodrug potential) to improve cell permeability. Hydrolyzable to the free acid (COOH) for salt formation or conjugation. |
Predicted Molecular Descriptors
-
Molecular Formula: C₁₈H₂₆O₆[1]
-
Molecular Weight: 338.40 g/mol
-
LogP (Predicted): ~2.8 – 3.2 (Lipophilic, good membrane permeability)
-
H-Bond Acceptors: 6
-
H-Bond Donors: 0
Synthetic Methodology: The Friedel-Crafts Approach[4][5]
The most robust route to this structure is the Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene with ethyl 6-chloroformylhexanoate (ethyl pimeloyl chloride).
Critical Causality:
-
Substrate Choice: 1,2,3-trimethoxybenzene is used because the 2,3,4-substitution pattern in the final product corresponds to electrophilic attack at the C4 position (ortho to one methoxy, para to another). This position is electronically activated and sterically accessible.
-
Catalyst Selection: Aluminum Chloride (AlCl₃) is the standard Lewis acid. However, because polymethoxybenzenes are prone to demethylation under harsh Lewis acid conditions, temperature control is the self-validating variable in this protocol.
Detailed Experimental Protocol
Reagents:
-
1,2,3-Trimethoxybenzene (1.0 eq)[2]
-
Ethyl 6-chloroformylhexanoate (1.1 eq) [Prepared from monomethyl pimelate + SOCl₂]
-
Aluminum Chloride (AlCl₃) (1.1 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried 3-neck round bottom flask under Argon, suspend AlCl₃ (1.1 eq) in anhydrous DCM at 0°C.
-
Electrophile Formation: Add Ethyl 6-chloroformylhexanoate dropwise over 15 minutes. Reasoning: This generates the acylium ion intermediate in situ without exposing the sensitive aromatic ring to free Lewis acid immediately.
-
Substrate Addition: Dissolve 1,2,3-trimethoxybenzene in DCM and add it slowly to the mixture at 0°C.
-
Control Point: Do not allow temperature to exceed 5°C. Higher temperatures risk demethylation of the methoxy groups adjacent to the reaction site.
-
-
Reaction Phase: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching (Critical): Pour the reaction mixture slowly into ice-cold 1M HCl .
-
Causality: The ketone product forms a complex with AlCl₃.[3] Acidic hydrolysis is required to break this complex and liberate the product.
-
-
Workup: Extract with DCM (3x). Wash organics with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Synthetic Pathway Visualization[7]
Figure 1: Friedel-Crafts acylation pathway targeting the C4 position of the trimethoxybenzene ring.
Mechanism of Action & Regioselectivity
Understanding the regioselectivity is vital for purity assessment. The 1,2,3-trimethoxybenzene ring has two potential nucleophilic sites: C4 and C5.
-
C4 Position (Target): Ortho to the C3-methoxy and para to the C1-methoxy. It is activated by resonance from two oxygen atoms.
-
C5 Position (Minor Impurity): Meta to C1 and C3, para to C2. It is activated by only one oxygen atom (C2).
-
Outcome: The reaction is highly selective for the C4 position , yielding the 2,3,4-trimethoxyphenyl substitution pattern in the final product (relative to the new ketone bond).
Mechanistic Flow[2][4][8][9]
Figure 2: Electrophilic Aromatic Substitution (EAS) mechanism highlighting the re-aromatization step.
Functional Applications in Drug Discovery
This compound is rarely a final drug but a high-value intermediate . Its applications span three distinct therapeutic areas:
A. HDAC Inhibitor Design
The 7-carbon chain length is optimal for accessing the zinc-binding domain of Histone Deacetylases (HDACs).
-
Strategy: Hydrolysis of the ethyl ester to a hydroxamic acid (CONHOH) creates a "cap-linker-chelator" pharmacophore. The trimethoxyphenyl group acts as the surface-recognition "cap."
B. PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the stability of the ternary complex (Target-PROTAC-E3 Ligase).
-
Strategy: The ketone at C7 can be reduced to a methylene to create a flexible alkyl linker, or kept rigid. The ester is hydrolyzed to attach the E3 ligase ligand (e.g., Thalidomide).
C. Trimetazidine Analogs (Metabolic Modulation)
Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) acts by inhibiting ketoacyl-CoA thiolase.
-
Strategy: This keto-ester derivative serves as a lipophilic analog to study fatty acid oxidation inhibition, potentially offering different tissue distribution profiles due to the ester tail.
References
-
Synthesis of Trimethoxyphenyl Derivatives: Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. Source: Molecules (MDPI), 2022. URL:[Link]
-
Friedel-Crafts Methodology: Title: Trifluoromethanesulfonic Acid Catalyzed Friedel-Crafts Alkylations of 1,2,4-trimethoxybenzene.[4] Source: Organic Letters (ACS via PubMed), 2013. URL:[Link][4]
Sources
- 1. parchem.com [parchem.com]
- 2. CN102875344B - A kind of preparation method of 2,3,4-TMB - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
An In-Depth Technical Guide to Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate: Synthesis, Characterization, and Potential as a Bioactive Scaffold
This technical guide provides a comprehensive overview of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate, a compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a robust synthetic pathway, and a discussion of its prospective applications as a bioactive scaffold.
Introduction and Compound Profile
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is an aromatic ketone and ester derivative. The structural architecture, featuring a flexible heptanoate chain coupled with a rigid, electron-rich trimethoxyphenyl group, suggests potential for interaction with various biological targets. The 2,3,4-trimethoxyphenyl moiety is a key pharmacophore found in a number of natural products and synthetic compounds with diverse biological activities. While this specific ethyl ester is not extensively documented in current literature, its parent acid, 7-Oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid, is a known chemical entity[1]. This guide, therefore, extrapolates from established chemical principles and data on analogous structures to present a thorough technical profile.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate .
Chemical Structure:
The structure is characterized by an ethyl ester functional group at one end of a seven-carbon chain and a 2,3,4-trimethoxyphenyl ketone at the other.
Physicochemical Properties
The predicted physicochemical properties of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate are summarized in the table below. These values are estimated based on the properties of structurally similar compounds and computational models.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₆ | - |
| Molecular Weight | 338.39 g/mol | - |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Boiling Point | > 200 °C at reduced pressure | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water | Inferred |
Synthesis and Purification
The synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can be efficiently achieved through a Friedel-Crafts acylation reaction. This well-established method provides a direct and high-yielding route to the target molecule.
Synthetic Workflow
The proposed synthesis involves the acylation of 1,2,3-trimethoxybenzene with a suitable acylating agent derived from adipic acid.
Sources
The Trimethoxyphenyl Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Trimethoxyphenyl Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 3,4,5-trimethoxyphenyl (TMP) moiety, a key structural feature in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its association with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of TMP derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. By delving into the mechanisms of action, summarizing critical quantitative data, and detailing relevant experimental protocols, this document aims to serve as an authoritative resource for professionals engaged in the pursuit of novel therapeutics.
Part 1: Anticancer Activity: Targeting the Cytoskeleton and Beyond
The TMP scaffold is a well-established pharmacophore in the design of anticancer agents, with a predominant role as a tubulin polymerization inhibitor.[3] By interacting with the colchicine-binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6]
Mechanism of Action: Microtubule Destabilization
The anticancer efficacy of many TMP derivatives stems from their ability to inhibit the polymerization of tubulin into microtubules.[7] This disruption of the cytoskeleton is critical as cancer cells, with their rapid proliferation, are highly dependent on microtubule function for mitosis.[4][6] The 3,4,5-trimethoxyphenyl group is a crucial component for this activity, fitting into a specific pocket on β-tubulin.[2] This leads to mitotic catastrophe and ultimately, programmed cell death.[7]
A number of TMP-containing compounds, such as combretastatin A-4 (CA-4) and podophyllotoxin, are potent antimitotic agents that exemplify this mechanism.[8] Synthetic derivatives, including chalcones, pyridines, and indoles, have been developed to mimic and improve upon the tubulin-binding properties of these natural products.[4][7][9][10]
Diagram of Tubulin Polymerization Inhibition by Trimethoxyphenyl Derivatives
Caption: Inhibition of tubulin polymerization by TMP derivatives leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative trimethoxyphenyl derivatives against various human cancer cell lines.
| Derivative Class | Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-Benzimidazolium Salt | Compound 7f | HL-60 (Leukemia) | Lower than Cisplatin | [9] |
| MCF-7 (Breast) | Lower than Cisplatin | [9] | ||
| SW-480 (Colon) | Lower than Cisplatin | [9] | ||
| Pyridine | Compound VI | HCT-116 (Colorectal) | 4.83 | [10] |
| HepG-2 (Liver) | 3.25 | [10] | ||
| MCF-7 (Breast) | 6.11 | [10] | ||
| Pyridine | Compound 9p | HeLa (Cervical) | Submicromolar | [7] |
| MCF-7 (Breast) | Submicromolar | [7] | ||
| A549 (Lung) | Submicromolar | [7] | ||
| Indole | Compound 3g | A375 (Melanoma) | 0.57 ± 0.01 | [4] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [4] | ||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] | ||
| MCF-7 (Breast) | 2.94 ± 0.56 | [4] | ||
| Triazinone | Compound 9 | HepG2 (Liver) | 1.38 | [5] |
| Compound 10 | HepG2 (Liver) | 2.52 | [5] | |
| Compound 11 | HepG2 (Liver) | 3.21 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Trimethoxyphenyl derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the TMP derivative. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Workflow for the MTT Cytotoxicity Assay
Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of TMP derivatives.
Part 2: Anti-inflammatory Activity: Modulating Key Inflammatory Mediators
TMP derivatives have also demonstrated significant potential as anti-inflammatory agents.[2] Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2.[12][13]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
Several studies have shown that TMP derivatives can selectively inhibit COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[13] By conjugating the TMP moiety to existing non-steroidal anti-inflammatory drugs (NSAIDs), researchers have been able to enhance their anti-inflammatory potency and selectivity for COX-2, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[13] Additionally, certain trimethoxyphenyl isoxazolidine derivatives have been shown to inhibit secretory phospholipase A2 (PLA2), an enzyme involved in the release of arachidonic acid, the precursor for various inflammatory mediators.[12]
Simplified COX Inhibition Pathway
Caption: TMP derivatives can selectively inhibit COX-2, reducing the production of inflammatory prostaglandins.
Quantitative Anti-inflammatory Data
The following table presents the in vivo anti-inflammatory activity of some 3,4,5-trimethoxybenzyl alcohol derivatives of NSAIDs.
| Parent NSAID | Derivative | Rat Paw Edema Inhibition (%) | COX-2 Inhibition (%) | Reference |
| Ibuprofen | Compound 21 | 67 | 67 | [13] |
| Ketoprofen | Compound 16 | 91 | - | [13] |
| Ketoprofen | Compound 19 | - | 94 | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[11]
Materials:
-
Wistar rats (150-200 g)
-
Trimethoxyphenyl derivative solution
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into a control group, a standard drug group, and test groups receiving different doses of the TMP derivative.[11]
-
Drug Administration: Administer the respective substances (vehicle, standard drug, or test compound) to the animals, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[11]
Part 3: Antimicrobial Activity: A Promising Frontier
The TMP scaffold has also been incorporated into molecules with notable antimicrobial properties.[2] While this area is less explored compared to their anticancer and anti-inflammatory activities, existing research indicates potential against a range of pathogenic bacteria and fungi.
Emerging Evidence of Antimicrobial Action
Studies have shown that certain TMP derivatives, such as Schiff bases and 1,2,4-triazol-3-ones, exhibit activity against various microbial species.[11][14] For instance, some 5-alkyl/aryl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones have demonstrated significant antifungal effects against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 156 µg/mL.[14] The mechanisms underlying their antimicrobial effects are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-triazol-3-one | Compound 2c | Candida albicans | 156 | [14] |
| Compound 2d | Candida albicans | 156 | [14] | |
| Compound 2f | Candida albicans | 156 | [14] | |
| Compound 2a | Candida albicans | 312 | [14] | |
| Compound 2b | Candida albicans | 312 | [14] | |
| Compound 2e | Candida albicans | 312 | [14] |
Experimental Protocol: Agar Disk Diffusion Assay
This is a widely used method for screening the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains
-
Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile paper disks
-
Trimethoxyphenyl derivative solution
-
Standard antibiotic or antifungal drug
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[11]
-
Inoculate Agar Plate: Evenly spread the microbial suspension onto the surface of the agar plate.
-
Apply Disks: Impregnate sterile paper disks with a known concentration of the TMP derivative solution and place them on the agar surface. Also, place a disk with a standard antimicrobial agent as a positive control and a disk with the solvent as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[11]
Workflow for the Agar Disk Diffusion Assay
Caption: The workflow for assessing the antimicrobial activity of TMP derivatives using the agar disk diffusion method.
Conclusion
The trimethoxyphenyl moiety is a versatile and privileged scaffold in medicinal chemistry, contributing significantly to the biological activity of a wide range of derivatives. Its prominent role in the development of anticancer agents, particularly tubulin polymerization inhibitors, is well-documented. Furthermore, emerging evidence highlights its potential in creating novel anti-inflammatory and antimicrobial drugs. The continued exploration of the structure-activity relationships of TMP derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
-
Wang, L., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports. Available at: [Link]
-
Stanciauskaite, M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]
-
Li, Y., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Singh, R. K., et al. (2005). Synthesis and evaluation of trimethoxyphenyl isoxazolidines as inhibitors of secretory phospholipase A2 with anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tzara, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. Available at: [Link]
-
Ameri, A., et al. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Chen, Z., et al. (2017). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Yüksek, H., et al. (2025). Trimethoxyphenyl-1,2,4-triazol-3-ones: synthesis, characterization, DFT, antimicrobial and acetylcholinesterase inhibitory activities with molecular docking and dynamics studies. Structural Chemistry. Available at: [Link]
-
Rao, V. R., et al. (2017). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports. Available at: [Link]
-
O'Boyle, N. M., et al. (2011). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Molecules. Available at: [Link]
-
Zaharia, V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules. Available at: [Link]
-
Zaharia, V., et al. (2013). Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zaharia, V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. Available at: [Link]
-
Yüksek, H., et al. (2025). Trimethoxyphenyl-1,2,4-triazol-3-ones: synthesis, characterization, DFT, antimicrobial and acetylcholinesterase inhibitory activities with molecular docking and dynamics studies. Bozok Avesis. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Safety, handling, and hazard information for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Topic: Safety, Handling, and Hazard Information for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate Content Type: Technical Safety Guide & Protocol Audience: Research Scientists, Process Chemists, and HSE Professionals
Executive Summary & Chemical Identity
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a specialized pharmaceutical intermediate, typically utilized in the synthesis of cardiovascular agents or metabolic modulators involving the trimethoxybenzene pharmacophore. Due to its status as a research chemical, comprehensive regulatory toxicity data is often limited.
This guide employs Read-Across Methodology , deriving safety protocols from the structural activity relationships (SAR) of its parent moieties: 1,2,3-trimethoxybenzene (electron-rich aromatic) and ethyl 7-oxoheptanoate (aliphatic keto-ester).
Chemical Identification
| Property | Detail |
| Chemical Name | Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate |
| Systematic Name | Heptanoic acid, 7-oxo-7-(2,3,4-trimethoxyphenyl)-, ethyl ester |
| Molecular Formula | C₁₈H₂₆O₆ |
| Molecular Weight | 338.40 g/mol |
| Structural Class | Aromatic Keto-Ester |
| Physical State | Viscous pale-yellow oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Part 1: Hazard Identification (Predicted GHS Classification)
Note: In the absence of specific toxicological data, this compound must be handled as a functional irritant with potential aquatic toxicity.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)
- (Aquatic Toxicity - Precautionary)
Hazard Statements (H-Codes)
-
H315: Causes skin irritation.[1][2] (Lipophilic esters penetrate the stratum corneum).
-
H335: May cause respiratory irritation (if aerosolized).[2]
-
H412: Harmful to aquatic life with long-lasting effects (Predicted based on LogP of trimethoxybenzene derivatives).
Part 2: Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Aerosol Prevention: Avoid high-shear mixing or heating in open vessels to prevent vapor generation.
Personal Protective Equipment (PPE)
-
Hand Protection:
-
Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).
-
Prolonged Contact: Double-gloving or Silver Shield® laminate gloves are recommended due to the potential for ester-mediated permeation.
-
-
Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient if synthesis involves pressurized glassware or vigorous stirring.
-
Respiratory Protection: If fume hood is unavailable or during spill cleanup, use a half-mask respirator with Organic Vapor (OV) cartridges.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). Esters are prone to slow hydrolysis; lower temperatures mitigate this.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-rich trimethoxy ring is susceptible to oxidative degradation over time.
-
Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates) and strong bases (which catalyze ester hydrolysis).
Part 3: Synthesis Context & Safety Workflow
Understanding the synthesis provides context for impurities (e.g., residual Aluminum Chloride or HCl). This compound is typically synthesized via Friedel-Crafts Acylation .[4]
Reaction: 1,2,3-Trimethoxybenzene + Ethyl Pimeloyl Chloride
Critical Safety Workflow (Graphviz Diagram)
Figure 1: Synthesis workflow highlighting Critical Safety Control Points (Red Nodes) where exotherms or gas evolution (HCl) occur.
Part 4: Emergency Response
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.
-
Contain: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Clean: Sweep up absorbed material into a hazardous waste container. Clean the surface with a soap/water solution to remove oily residues.
Fire Fighting Measures
-
Flammability: Combustible Liquid (Class IIIB).
-
Extinguishing Media: Carbon Dioxide (
), Dry Chemical, or Alcohol-Resistant Foam. -
Contraindication: Do not use a solid water stream, as it may scatter the lipophilic liquid and spread the fire.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.[2][3] The compound is lipophilic; soap is essential for removal.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center.
Part 5: Disposal & Environmental Stewardship
-
Waste Classification: Hazardous Chemical Waste (Organic).
-
Disposal Method: Incineration in a chemical waste combustor equipped with an afterburner and scrubber.
-
Environmental Precaution: Do not discharge into drains or the environment.[3] The trimethoxybenzene moiety is resistant to rapid biodegradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 7-oxoheptanoate (CID 9548029). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Reaction mass of 1,2,3-trimethoxybenzene. Retrieved from [Link]
Sources
- 1. 7-(tert-Butoxy)-7-oxoheptanoic acid | C11H20O4 | CID 21999792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 4. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of Substituted Heptanoates: From HMG-CoA Reductase Inhibition to Anaplerotic Therapy
Executive Summary
The heptanoate (C7) scaffold represents a privileged structure in modern pharmacology, serving two distinct but critical roles depending on its substitution pattern. In its 3,5-dihydroxy-substituted form , it constitutes the pharmacophore of the statin class, acting as a transition-state mimic of HMG-CoA to inhibit cholesterol biosynthesis. Conversely, as the unsubstituted or simple triglyceride form (Triheptanoin) , it functions as an anaplerotic agent, bypassing metabolic blockades in long-chain fatty acid oxidation disorders (LC-FAOD).
This technical guide provides a rigorous framework for profiling these compounds, focusing on the structural determinants of potency, validated assay protocols for enzyme inhibition, and metabolic flux analysis.
Part 1: The Statin Pharmacophore (3,5-Dihydroxyheptanoates)
Mechanistic Grounding: Transition State Mimicry
The efficacy of statins (e.g., Atorvastatin, Rosuvastatin) hinges on the 3,5-dihydroxyheptanoic acid side chain. This moiety is not merely a linker; it is a high-fidelity mimic of the HMG-CoA substrate.
-
The Pharmacophore: The HMG-CoA reductase enzyme stereoselectively binds the (3R,5R)-3,5-dihydroxyheptanoate moiety. The C3-hydroxyl group interacts with the enzyme's catalytic site (specifically Lys735 and His381 in human HMGR), while the C5-hydroxyl coordinates with Ser684 and Asp690.
-
Causality of Substitution: The "Type 2" statins (synthetic) attach this heptanoate chain to a lipophilic core (often a fluorophenyl group). This core occupies a hydrophobic pocket adjacent to the active site, preventing the conformational change required for catalytic turnover.
Structure-Activity Relationship (SAR) Matrix
The profiling of any novel substituted heptanoate must begin with an assessment of stereochemistry and lipophilicity.
| Parameter | Optimal Profile | Mechanistic Rationale |
| Stereochemistry | (3R, 5R) | Essential for hydrogen bonding with the cis-loop of HMGR. Enantiomers (3S, 5S) typically show >1000-fold loss in potency. |
| C7 Substitution | Amide/Ester Linkage | Connects the pharmacophore to the lipophilic anchor. In Atorvastatin, a C7-amide linkage provides hydrolytic stability compared to the ester bonds in Type 1 statins (Lovastatin). |
| Lipophilicity (LogP) | 3.0 – 5.0 | High lipophilicity (e.g., Atorvastatin, LogP ~5.7) ensures hepatoselectivity via OATP transporters but increases risk of myopathy. Hydrophilic statins (Pravastatin) rely on active transport. |
| C6-C7 Saturation | Ethenyl vs. Ethyl | An unsaturated C6-C7 bond (as in Pitavastatin) restricts conformational freedom, often locking the heptanoate into the active binding conformation. |
Validated Protocol: HMG-CoA Reductase Inhibition Assay
Objective: Determine the IC50 of a substituted heptanoate candidate using a spectrophotometric NADPH depletion assay.
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, consuming two molecules of NADPH.[1] The rate of NADPH oxidation is directly proportional to enzyme activity and can be monitored by the decrease in absorbance at 340 nm.
Reagents & Setup
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[2][3] Note: DTT is critical to maintain the enzyme's thiol groups in a reduced state.
-
Substrate: HMG-CoA (400 µM final concentration).
-
Cofactor: NADPH (400 µM final concentration).[3]
-
Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain), approx.[3] 0.5–0.7 mg/mL.
Step-by-Step Workflow
-
Equilibration: Pre-warm the microplate spectrophotometer to 37°C.
-
Blanking: Prepare a "No Enzyme" blank to account for non-enzymatic NADPH oxidation (background signal).
-
Inhibitor Incubation:
-
Add 10 µL of test compound (dissolved in DMSO) to the wells.
-
Add 170 µL of Assay Buffer containing NADPH.
-
Add 10 µL of Enzyme solution.
-
Critical Step: Incubate for 10 minutes at 37°C. This allows the lipophilic core of the heptanoate derivative to dock into the hydrophobic pocket before catalysis begins.
-
-
Reaction Initiation: Add 10 µL of HMG-CoA substrate to start the reaction.
-
Kinetic Read: Measure Absorbance (340 nm) every 20 seconds for 10 minutes.
-
Data Analysis: Calculate the slope (ΔA340/min) for the linear portion of the curve.
-
% Inhibition = 100 * (1 - (Slope_sample / Slope_control))
-
Self-Validation Check: The "No Inhibitor" control must show a linear decrease in absorbance (R² > 0.98). If the curve is non-linear early on, the enzyme concentration is too high, leading to substrate depletion.
Part 2: Heptanoate as a Metabolic Modulator (Triheptanoin)
While the substituted 3,5-dihydroxyheptanoate blocks metabolism, the unsubstituted heptanoate (C7 fatty acid) promotes it. This is relevant for profiling orphan drugs like Triheptanoin (Dojolvi).
Mechanism: Anaplerosis
Heptanoate is metabolized into propionyl-CoA (C3) and acetyl-CoA (C2). Propionyl-CoA is carboxylated to succinyl-CoA, a TCA cycle intermediate. This "refills" (anaplerosis) the cycle in patients with enzyme deficiencies (e.g., VLCAD deficiency) where long-chain fats cannot be processed.
Validated Protocol: Mitochondrial Respiration Profiling
Objective: Quantify the anaplerotic contribution of a heptanoate derivative using the Seahorse XF Mito Stress Test.
Workflow
-
Cell Culture: Seed patient-derived fibroblasts (e.g., VLCAD-/-) in XF96 plates.
-
Starvation: Incubate cells in substrate-limited medium (low glucose, low fat) for 1 hour to deplete endogenous stores.
-
Treatment: Inject the heptanoate test compound (25-50 µM).
-
Mito Stress Injection Sequence:
-
Oligomycin (1.5 µM): Inhibits ATP synthase (measures ATP-linked respiration).
-
FCCP (1.0 µM): Uncoupler (measures Maximal Respiration).
-
Rotenone/Antimycin A (0.5 µM): Shuts down ETC (measures non-mitochondrial oxygen consumption).
-
-
Readout: An effective anaplerotic heptanoate will significantly increase Maximal Respiration and Spare Respiratory Capacity compared to untreated controls, indicating successful TCA cycle replenishment.
Part 3: Visualization of Pathways
Diagram 1: Statin Competitive Inhibition Mechanism
This diagram illustrates how the 3,5-dihydroxyheptanoate pharmacophore mimics the HMG-CoA transition state to block the enzyme.
Caption: The 3,5-dihydroxyheptanoate moiety (Statin) competitively binds HMGR with higher affinity than the natural substrate HMG-CoA, creating a non-productive dead-end complex.
Diagram 2: Heptanoate Anaplerotic Pathway
This diagram details the metabolic fate of simple heptanoates in replenishing the TCA cycle.
Caption: Heptanoate undergoes beta-oxidation to yield Propionyl-CoA, which enters the TCA cycle as Succinyl-CoA, bypassing upstream long-chain fatty acid oxidation defects.
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. Link
-
Vockley, J., et al. (2017). Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study. Journal of Inherited Metabolic Disease, 40(6), 883-894. Link
-
McKenney, J. M. (2003). Pharmacologic options for aggressive lipid lowering. The American Journal of Cardiology, 92(4), 27-35. Link
-
Carboni, C., et al. (2023). Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients.[4] Biomolecules, 13(3), 452.[5] Link
-
Sigma-Aldrich. HMG-CoA Reductase Assay Kit (CS1090) Technical Bulletin. Link
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients [art.torvergata.it]
Methodological & Application
Application Note: Synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
This guide details the synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate , a functionalized aryl keto-ester often utilized as a scaffold in the development of vasorelaxants, selective enzyme inhibitors, and complex heterocyclic pharmaceutical intermediates.
Abstract
This protocol describes a high-yield, regioselective synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate via Friedel-Crafts acylation. By coupling 1,2,3-trimethoxybenzene with ethyl 6-(chlorocarbonyl)hexanoate (ethyl pimeloyl chloride), the target molecule is obtained with >95% regioselectivity for the 2,3,4-isomer over the symmetric 3,4,5-isomer. Critical process parameters—specifically Lewis acid selection and temperature control—are optimized to prevent the demethylation of the ortho-methoxy group, a common side reaction in electron-rich poly-alkoxy systems.
Retrosynthetic Analysis & Strategy
The target molecule features a 1,2,3-trimethoxybenzene core acylated at the 4-position.[1]
-
Disconnection: The strategic bond break is at the aryl-carbonyl bond.
-
Precursors: 1,2,3-Trimethoxybenzene (nucleophile) and Ethyl pimeloyl chloride (electrophile).
-
Regiochemistry: 1,2,3-Trimethoxybenzene is highly activated. The C1 and C3 methoxy groups direct para to positions 4 and 6, respectively. The C2 methoxy group directs para to position 5. Due to the cooperative directing effects of C1 and C3, substitution at the 4-position (yielding the 2,3,4-isomer) is kinetically favored over the 5-position (3,4,5-isomer).
Reaction Pathway Diagram
Caption: Friedel-Crafts acylation pathway highlighting precursors and potential demethylation risks.
Safety & Handling
-
Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood under inert atmosphere (N₂/Ar).
-
Dichloromethane (DCM): Volatile and potentially carcinogenic. Use chemically resistant gloves.
-
Ethyl Pimeloyl Chloride: Corrosive and lachrymator. Avoid inhalation.
Detailed Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |
| 1,2,3-Trimethoxybenzene | 168.19 | 1.0 | 16.8 g (100 mmol) | Substrate |
| Ethyl Pimeloyl Chloride | 206.67 | 1.1 | 22.7 g (110 mmol) | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 16.0 g (120 mmol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 250 mL | Solvent |
| HCl (1M) | 36.46 | Quench | 200 mL | Quenching Agent |
Note: Ethyl pimeloyl chloride can be prepared in situ from mono-ethyl pimelate and thionyl chloride if not commercially available.
Step-by-Step Procedure
Step 1: Catalyst Activation
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Purge the system with nitrogen and allow it to cool to room temperature.
-
Add Aluminum Chloride (16.0 g) and anhydrous DCM (150 mL) to the flask. Stir to form a suspension.
-
Cool the suspension to 0°C using an ice/water bath.
Step 2: Formation of Acylium Complex
-
Dissolve Ethyl Pimeloyl Chloride (22.7 g) in anhydrous DCM (50 mL) .
-
Add this solution dropwise to the AlCl₃ suspension over 20 minutes, maintaining the internal temperature below 5°C.
-
Observation: The mixture may turn slightly yellow/orange, indicating acylium ion formation. Stir for an additional 15 minutes at 0°C.
Step 3: Acylation Reaction
-
Dissolve 1,2,3-Trimethoxybenzene (16.8 g) in anhydrous DCM (50 mL) .
-
Add the substrate solution dropwise to the reaction mixture over 30–45 minutes.
-
Critical Control Point: The reaction is exothermic. Ensure temperature does not exceed 5°C to prevent regioselectivity erosion and demethylation.
-
-
Once addition is complete, allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (Rf ~0.7) should disappear, and the product (Rf ~0.4) should appear.
Step 4: Quenching and Workup [3][5]
-
Cool the reaction mixture back to 0°C .
-
Slowly pour the reaction mixture into a beaker containing Ice (300 g) and 1M HCl (100 mL) with vigorous stirring. Caution: Exothermic evolution of HCl gas.
-
Transfer to a separatory funnel and separate the organic (DCM) layer.
-
Extract the aqueous layer with fresh DCM (2 × 100 mL).
-
Combine the organic layers and wash sequentially with:
-
Water (150 mL)
-
Saturated NaHCO₃ solution (150 mL) – Removes unreacted acid/HCl.
-
Brine (150 mL)
-
-
Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude oil.
Step 5: Purification
-
Crystallization (Preferred): The crude oil often solidifies upon standing or triturating with cold diethyl ether/hexane. Recrystallize from Ethanol/Hexane (1:5) to obtain white crystals.
-
Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography using a gradient of Hexane → 20% EtOAc/Hexane.
Analytical Validation
| Parameter | Expected Result | Notes |
| Appearance | White to off-white crystalline solid | |
| Yield | 75% – 85% | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, 1H, Ar-H6), 6.70 (d, 1H, Ar-H5), 4.12 (q, 2H, O-CH2), 3.92 (s, 3H, OMe), 3.89 (s, 3H, OMe), 3.85 (s, 3H, OMe), 2.90 (t, 2H, CO-CH2), 2.30 (t, 2H, COO-CH2), 1.6-1.8 (m, 4H), 1.4 (m, 2H), 1.25 (t, 3H). | Confirm 2,3,4-pattern by splitting of Ar-H (AB system, J~8.5Hz). |
| MS (ESI) | [M+H]⁺ = 339.18 | Calc. for C18H26O6 = 338.40 |
Troubleshooting & Optimization
Issue: Demethylation (Formation of Phenols)
Symptom: Appearance of a peak at [M-14] in MS; broad OH stretch in IR (~3400 cm⁻¹). Cause: AlCl₃ is too harsh or reaction temperature was too high. The methoxy group ortho to the carbonyl (C2-OMe) is most susceptible to cleavage by AlCl₃ via coordination. Solution:
-
Switch Catalyst: Use Tin(IV) Chloride (SnCl₃) or Titanium(IV) Chloride (TiCl₄) . These are milder Lewis acids and significantly reduce ether cleavage.
-
Strict Temp Control: Do not allow the reaction to exceed 10°C.
-
Methylation Rescue: If demethylation occurs, treat the crude product with Dimethyl Sulfate (DMS) and K₂CO₃ in Acetone to methylate the phenol back to the target ether.
Issue: Regioisomer Contamination (3,4,5-isomer)
Symptom: Complex aromatic region in NMR (singlet instead of doublets). Cause: Steric crowding or thermodynamic equilibration. Solution: The 2,3,4-isomer is the kinetic product. Ensure the reaction is stopped immediately upon consumption of starting material. Recrystallization from ethanol typically removes the symmetric 3,4,5-isomer, which has different solubility properties.
Workflow Diagram: Workup & Purification
Caption: Standard workup procedure to isolate the crude keto-ester and subsequent purification.
References
-
Miyahara, Y., & Ito, T. (2013). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride. ACS Omega. (Demonstrates regioselectivity of 1,2,3-TMB acylation favoring the 2,3,4-pattern).
-
Andonian, A. (2011). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (Detailed mechanistic insight into methoxy-directed acylation).
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
BenchChem Application Note. Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. (Comparative protocol for polymethoxybenzenes).
Sources
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography purification of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Application Note: High-Purity Isolation of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate via Flash Column Chromatography
Executive Summary
This guide details the purification protocol for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate , a key intermediate in the synthesis of tubulin-binding agents and lipid-modulating therapeutics. The synthesis typically involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with ethyl 7-chloro-7-oxoheptanoate.
The critical challenge in this purification is the regio-separation of the desired 2,3,4-trimethoxy isomer from the thermodynamically favored or competing 3,4,5-trimethoxy isomer , alongside unreacted starting materials and hydrolyzed byproducts (7-oxoheptanoic acid derivatives). This protocol utilizes a optimized normal-phase silica gel method with a gradient mobile phase to achieve >98% purity.
Chemical Context & Impurity Profile
The Synthesis & Regiochemistry
The Friedel-Crafts acylation of 1,2,3-trimethoxybenzene is governed by the directing effects of the methoxy groups.
-
C5 Position (Para to C2-OMe): Leads to the symmetric 3,4,5-trimethoxyphenyl product. This is often favored sterically.
-
C4 Position (Ortho to C3-OMe, Para to C1-OMe): Leads to the asymmetric 2,3,4-trimethoxyphenyl product.
While the 3,4,5-isomer is common, specific Lewis acid conditions (e.g.,
Properties of the Target Molecule
-
Compound: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate[1]
-
Formula:
-
MW: 338.40 g/mol
-
Physical State: Viscous yellow oil or low-melting solid.
-
Solubility: Soluble in DCM, EtOAc, Toluene; Insoluble in Water, Hexane (cold).
Method Development
Thin Layer Chromatography (TLC) Analysis
Before scaling to a column, the separation must be validated on TLC plates (Silica Gel
-
Mobile Phase A: Hexane:Ethyl Acetate (80:20) – Screening for non-polar impurities.
-
Mobile Phase B: Hexane:Ethyl Acetate (60:40) – Resolution of isomers.
Typical
Note: The 2,3,4-isomer typically elutes after the 3,4,5-isomer due to the "ortho effect" where the carbonyl group interacts more strongly with the adjacent methoxy, creating a larger dipole moment compared to the symmetric counterpart.
Detailed Purification Protocol
Equipment & Reagents
-
Stationary Phase: Silica Gel 60 (230–400 mesh, 40–63 µm).
-
Column Dimensions: 1:30 to 1:50 mass ratio (Sample:Silica). For 1g crude, use ~40g silica (approx. 2.5 cm x 30 cm column).
-
Solvents: HPLC-grade Hexane (Hex) and Ethyl Acetate (EtOAc).
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Suspend silica gel in 90:10 Hex:EtOAc .
-
Pour into the column, tapping gently to remove air bubbles and ensure a tight, level bed.
-
Flush with 2 column volumes (CV) of the starting solvent (90:10 Hex:EtOAc) to equilibrate.
Step 2: Sample Loading (Dry Load)
-
Rationale: Wet loading in DCM can cause band broadening due to the "solvent effect" (DCM is stronger than the starting mobile phase).
-
Protocol: Dissolve the crude oil in a minimum amount of DCM. Add silica gel (1.5x mass of crude). Rotary evaporate to dryness until a free-flowing powder is obtained. Carefully load this powder onto the top of the packed column and cover with a layer of sand.
Step 3: Elution Gradient Run the column using the following gradient profile (based on 1g scale):
| Volume (CV) | Mobile Phase Composition (Hex:EtOAc) | Target Elution |
| 0 - 3 | 95:5 | Elute unreacted 1,2,3-trimethoxybenzene |
| 3 - 8 | 85:15 | Elute non-polar byproducts |
| 8 - 15 | 75:25 | Elute 3,4,5-Isomer (Impurity) |
| 15 - 25 | 65:35 | Elute 2,3,4-Isomer (Target) |
| 25+ | 50:50 | Flush remaining polar residues |
Step 4: Fraction Collection
-
Collect small fractions (approx. 1/10th of CV) during the critical transition from 15% to 35% EtOAc.
-
Monitor fractions via TLC.
-
Critical Decision Point: If the 3,4,5-isomer and 2,3,4-isomer spots overlap (mixed fractions), do not combine them. Recycle mixed fractions for a second column or discard if yield permits.
Post-Purification Analysis & Validation
Once fractions are combined and concentrated, validity must be established via NMR. The aromatic region is diagnostic.
Differentiation by
-
3,4,5-Trimethoxy Isomer (Symmetric):
-
Shows a singlet integrating for 2 protons in the aromatic region (~7.2 ppm).
-
Methoxy signals: Two peaks (6H for 3,5-OMe and 3H for 4-OMe).
-
-
2,3,4-Trimethoxy Isomer (Target, Asymmetric):
-
Shows an AB doublet system (two doublets) for the aromatic protons (H-5 and H-6) with ortho-coupling (
). -
Methoxy signals: Three distinct singlets (3H each) or overlapping signals due to lack of symmetry.
-
Visualization of Workflow
Figure 1: Purification workflow for the isolation of the 2,3,4-trimethoxy isomer, highlighting the critical fractionation steps.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Poor Separation of Isomers | Gradient too steep. | Decrease gradient slope (e.g., increase EtOAc by 2% every 2 CV). |
| Tailing of Spots | Acidic impurities (hydrolyzed ester). | Add 0.1% Triethylamine (TEA) to the mobile phase (rarely needed for esters) or ensure crude is acid-free. |
| Product Crystallizes on Column | Solubility limit exceeded. | Use a higher loading ratio (1:100 silica) or switch to wet loading with a small amount of Toluene. |
| Low Yield | Hydrolysis on silica. | Do not leave the compound on silica for >2 hours. Elute quickly. |
References
-
Friedel-Crafts Acylation Mechanisms
-
Regioselectivity in Trimethoxybenzene Acylation
-
General Chromatography of Isomers
-
Target Compound Verification
-
Title: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate (CAS 1956324-82-5)[1]
- Source: Parchem Fine & Specialty Chemicals
-
Sources
- 1. parchem.com [parchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: High-Resolution NMR Profiling of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
This Application Note is designed as a definitive technical guide for the structural validation of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate , a complex synthetic intermediate often encountered in the development of metabolic modulators and lipid-regulating therapeutics.
Executive Summary
This protocol details the complete NMR spectroscopic characterization of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate. Due to the molecule's hybrid structure—containing an electron-rich polymethoxylated aromatic ring, a flexible aliphatic heptanoate linker, and two distinct carbonyl functionalities—unambiguous assignment requires a combinatorial approach using 1D (
Structural Overview & Challenges
The analyte possesses three distinct structural domains that dictate the NMR strategy:
-
Aromatic Domain: A 1,2,3,4-tetrasubstituted benzene ring.[1][2][3] The challenge is confirming the 2,3,4-trimethoxy pattern versus symmetric isomers (e.g., 3,4,5-trimethoxy).
-
Linker Domain: A saturated 7-carbon chain terminating in a ketone and an ester. The central methylene protons often overlap, requiring 2D correlation for resolution.
-
Functional Domain: Two carbonyls (ketone vs. ester) with distinct chemical shifts and long-range coupling behaviors.
Structural Diagram & Numbering Scheme
(Note: For this protocol, we utilize the following arbitrary numbering for clarity)
-
Aromatic Ring: C1' (ipso to ketone), C2'-C4' (methoxy bearing), C5', C6'.
-
Heptanoate Chain: C7 (ketone), C6 (
to ketone), C5-C3 (internal), C2 ( to ester), C1 (ester carbonyl). -
Ethyl Group: O-CH
-CH .
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-
(CDCl , 99.8% D) + 0.03% TMS (v/v).-
Rationale: CDCl
minimizes viscosity broadening and provides excellent solubility for lipophilic esters.
-
-
Concentration: 15–20 mg in 600
L solvent.-
Note: Higher concentrations facilitate
C detection but may induce viscosity-related line broadening.
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (400 MHz Base Frequency)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Relaxation Delay (D1) | Notes |
| zg30 | 16 | 64k | 1.0 s | Optimize SW for 0-10 ppm. | |
| zgpg30 | 512 | 64k | 2.0 s | ||
| COSY | cosygpppqf | 8 | 2k x 256 | 1.5 s | Gradient enhanced. |
| HSQC | hsqcedetgp | 8 | 2k x 256 | 1.5 s | Multiplicity edited (CH/CH |
| HMBC | hmbcgplpndqf | 16 | 4k x 256 | 1.5 s | Optimized for |
Results & Discussion
H NMR Analysis: The Proton Skeleton
The proton spectrum is characterized by three distinct regions.
A. Aromatic Region (6.5 – 7.6 ppm) The 2,3,4-substitution pattern leaves two protons at positions 5' and 6'.[4]
-
7.55 ppm (d,
Hz, 1H, H-6'): This signal is significantly deshielded due to the ortho positioning relative to the electron-withdrawing ketone carbonyl (anisotropy effect). -
6.70 ppm (d,
Hz, 1H, H-5'): Shielded by the electron-donating methoxy group at C4'. -
Validation: The characteristic ortho coupling constant (
Hz) confirms the protons are adjacent, ruling out 2,4,6- or 3,4,5-substitution patterns (which would show singlets).
B. Methoxy & Ester Region (3.8 – 4.2 ppm)
-
4.12 ppm (q,
Hz, 2H): Characteristic ethyl ester methylene (-OCH CH ). - 3.85 – 3.95 ppm (3s, 9H): Three methoxy singlets.[4] The signal at C3'-OMe is often slightly shifted relative to C2'/C4' due to steric crowding, but they may overlap.
C. Aliphatic Chain (1.2 – 3.0 ppm)
-
2.92 ppm (t,
Hz, 2H, H-6): The -methylene to the ketone. Deshielded by the carbonyl. -
2.30 ppm (t,
Hz, 2H, H-2): The -methylene to the ester. -
1.60 – 1.75 ppm (m, 4H, H-3, H-5):
-methylenes. - 1.35 – 1.45 ppm (m, 2H, H-4): Central methylene (most shielded).
-
1.25 ppm (t,
Hz, 3H): Ethyl ester methyl (-OCH CH ).
C NMR Analysis: The Carbon Backbone
The carbon spectrum provides the definitive count of 18 carbons.
-
Carbonyls: Ketone C=O at
200.5 ppm (conjugated) and Ester C=O at 173.8 ppm . -
Aromatic Quaternary: The ipso carbon (C1') and oxygenated carbons (C2', C3', C4') appear in the 140–158 ppm range.
-
Aliphatic: The chain carbons appear between 24–45 ppm , with C6 (next to ketone) being the most deshielded aliphatic signal (
40 ppm).
2D NMR Verification Strategy
To ensure the structure is not an isomer (e.g., rearranged chain or different OMe pattern), the following correlations are critical:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
COSY (Correlation Spectroscopy):
-
Traces the continuous spin system from H-2
H-3 H-4 H-5 H-6.
-
Summary Data Tables
Table 1: Chemical Shift Assignments (CDCl , 400 MHz)
| Position | Multiplicity ( | HMBC Correlations (H | ||
| 1 (Ester C=O) | - | - | 173.8 | H-2, H-Ethyl |
| 2 | 2.30 | t (7.5) | 34.3 | C1, C3, C4 |
| 3 | 1.65 | m | 24.8 | C1, C2, C4 |
| 4 | 1.38 | m | 28.9 | C2, C3, C5, C6 |
| 5 | 1.70 | m | 24.3 | C4, C6, C7 |
| 6 | 2.92 | t (7.3) | 39.5 | C4, C5, C7, C1' |
| 7 (Ketone C=O) | - | - | 200.5 | H-6, H-6' |
| 1' (Ipso) | - | - | 126.5 | H-5', H-6' |
| 2' (C-OMe) | - | - | 153.2 | OMe, H-6' |
| 3' (C-OMe) | - | - | 142.1 | OMe |
| 4' (C-OMe) | - | - | 157.0 | OMe, H-5' |
| 5' | 6.70 | d (8.8) | 107.2 | C1', C3', C4' |
| 6' | 7.55 | d (8.8) | 125.8 | C2', C4', C7 |
| OMe (x3) | 3.85-3.95 | s | 56.1, 60.8, 61.0 | C2', C3', C4' |
| OEt (CH | 4.12 | q (7.1) | 60.2 | C1 |
| OEt (CH | 1.25 | t (7.1) | 14.2 | OEt (CH |
Note: Chemical shifts are estimates based on chemometric additivity rules for 2,3,4-trimethoxyacetophenone and ethyl 7-oxoheptanoate derivatives.
Visualization of Analytical Logic
The following diagram illustrates the logical flow used to confirm the structure, moving from basic 1D data to complex 2D connectivity.
Caption: Analytical workflow for structural elucidation, integrating 1D spectral feature extraction with 2D connectivity mapping.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard reference for chemical shift additivity rules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,3,4-Trimethoxyacetophenone. NIST Chemistry WebBook, SRD 69. Link (Used for aromatic fragment shift validation).
-
Reich, H. J. (2023). Hans Reich's NMR Data Collection. University of Wisconsin-Madison. Link (Authoritative resource for J-coupling values).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ester/ketone alpha-proton shifts).
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. 2',3',4'-TRIMETHOXYACETOPHENONE(13909-73-4) 1H NMR [m.chemicalbook.com]
- 6. 2',3',4' Trimethoxyacetophenone [webbook.nist.gov]
- 7. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
Advanced Structural Elucidation of Trimethoxyphenyl Scaffolds: A Multi-Dimensional NMR Protocol
Application Note: AN-NMR-2026-TMP
Abstract & Strategic Importance
The trimethoxyphenyl (TMP) moiety is a privileged pharmacophore found in essential therapeutics (e.g., Trimethoprim ) and bioactive natural products (e.g., Resveratrol analogues , Mescaline , Podophyllotoxin ). However, its structural characterization presents unique challenges:
-
Signal Overlap: Three methoxy groups often resonate within a narrow window (3.7–3.9 ppm), obscuring integration and assignment.
-
Symmetry Ambiguity: Distinguishing between symmetric (3,4,5-substitution) and asymmetric (2,3,4- or 2,4,5-substitution) isomers requires precise analysis of aromatic coupling patterns.
-
Rotational Barriers: Steric crowding in vicinal methoxy groups can induce line broadening or distinct rotameric populations.
This guide provides a self-validating protocol for the unequivocal assignment of TMP derivatives, utilizing solvent-shift strategies and long-range heteronuclear correlations (HMBC).
Theoretical Framework: The TMP Signature
Proton (1H) and Carbon (13C) Landscapes
The electronic environment of the benzene ring dictates the chemical shifts. Methoxy groups are strong electron-donating groups (EDG) via resonance, shielding ortho/para positions, but the oxygen atom itself deshields the ipso carbon.
Table 1: Diagnostic NMR Data for Trimethoxybenzene Isomers (CDCl3)
| Feature | 3,4,5-Trimethoxy (Symmetric) | 2,4,5-Trimethoxy (Asymmetric) | 2,3,4-Trimethoxy (Vicinal/Crowded) |
| Aromatic 1H Pattern | Singlet (2H) @ ~6.4–6.7 ppm | Two Singlets (1H each) @ ~6.5 & 7.0 ppm | AB System (2H) (d, J≈8.5 Hz) |
| Methoxy 1H Signals | 2 signals: 6H (3,5-pos) & 3H (4-pos) | 3 signals (distinct environments) | 3 signals (distinct environments) |
| Methoxy 1H Shift | |||
| Ipso 13C Signals | 2 signals: ~153 ppm (3,5-C) & ~138 ppm (4-C) | 3 signals: ~143, 148, 152 ppm | 3 signals: ~142, 150, 154 ppm |
| Symmetry | None | None |
The "Steric Compression" Effect
In 3,4,5- and 2,3,4-systems, the central methoxy group is sterically crowded. To minimize repulsion, it often rotates out of the aromatic plane.
-
Consequence: The resonance overlap with the ring is reduced.
-
Observation: The central methoxy carbon often appears slightly upfield relative to unhindered methoxy carbons due to changes in conjugation efficiency [1].
Experimental Protocol
Sample Preparation
-
Concentration: 10–20 mg in 600 µL solvent for optimal 13C/2D sensitivity.
-
Solvent Selection (The Critical Step):
-
Primary:CDCl3 (Standard).[1]
-
Secondary (Validation):Benzene-d6 (C6D6) .[1]
-
Rationale: Benzene induces Anisotropic Solvent-Induced Shifts (ASIS). Methoxy groups prefer to lie far from the benzene solvent's shielding cone. This often resolves overlapping methoxy signals that appear as a single blob in CDCl3 [2].
-
Acquisition Parameters
-
1H NMR: 16 scans, relaxation delay (d1) > 2s to ensure accurate integration of methyl singlets.
-
13C {1H}: 1024+ scans. Look for weak quaternary signals >130 ppm.
-
gHMBCAD (Adiabatic): Optimized for long-range coupling (
).-
Crucial Setting: Set d1 to 1.5s.[2] Ensure high resolution in F1 (carbon dimension) to separate close ipso carbons.
-
The Diagnostic Workflow (Decision Logic)
This self-validating workflow ensures no misinterpretation of symmetry.
Figure 1: Decision tree for assigning trimethoxyphenyl substitution patterns based on 1H multiplicity and HMBC validation.
Data Interpretation & Case Study
Distinguishing 3,4,5-TMP (Symmetric)
-
1H NMR: You will observe a sharp singlet integrating to 2H (positions 2 and 6).
-
Methoxy Signals: A large singlet (6H) for the 3,5-OMe and a smaller singlet (3H) for the 4-OMe.
-
HMBC "The Anchor":
-
The 2H aromatic singlet will show a strong
correlation to the ipso carbons at positions 1, 3, and 5. -
Crucially, it will NOT show a strong correlation to C4 (para position,
is usually too weak). -
The 6H methoxy signal correlates to the C3/C5 carbons (~153 ppm).
-
The 3H methoxy signal correlates to the C4 carbon (~138 ppm).
-
Distinguishing 2,4,5-TMP (Asymmetric)[5]
-
1H NMR: Two singlets (1H each). One is typically more shielded (H3) than the other (H6) due to being flanked by two alkoxy groups.
-
NOESY/ROESY: This is the "Silver Bullet."
-
Irradiate the benzylic position (or the group attached at C1).
-
In 2,4,5-TMP, the C1-substituent will show an NOE enhancement to only one aromatic proton (H6).
-
In 3,4,5-TMP, the C1-substituent shows NOE to two equivalent protons (H2/H6).
-
Troubleshooting: "The Blob" (Overlapping Signals)
If your methoxy groups appear as a single broad peak at 3.85 ppm:
-
Do NOT rely on integration alone.
-
Protocol: Evaporate CDCl3 and redissolve in C6D6 .
-
Result: The "Solvent Induced Shift" will typically spread the signals by 0.1–0.3 ppm, revealing distinct singlets for integration [3].
HMBC Connectivity Visualization
The following diagram illustrates the critical HMBC correlations required to anchor the methoxy groups to the aromatic ring.
Figure 2: Key HMBC correlations for a 3,4,5-trimethoxy system. Note that the aromatic proton (C2-H) strongly correlates to C1 and C3, but rarely to C4.
References
-
Agrawal, P. K. (2009). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications.
-
Bowie, J. H., et al. (1967).[3] Solvent effects in nuclear magnetic resonance spectroscopy.[3][4][5][6] Part X. Solvent shifts induced by benzene in ortho- and meta-substituted methoxybenzenes. Journal of the Chemical Society B. [3]
-
Chemistry Stack Exchange. (2017). Analysis of p-methoxyphenol coupling constants and solvent effects.
-
National Institutes of Health (NIH). (1985). 1H and 15N NMR studies of protonation and hydrogen-bonding in the binding of trimethoprim. European Biophysics Journal.
-
ChemicalBook. (2024). Trimethoprim 1H NMR Spectrum and Assignments.
Sources
- 1. Solvent Effects (δ values) [ns1.almerja.com]
- 2. 3,4,5-Trimethoxyphenol(642-71-7) 1H NMR spectrum [chemicalbook.com]
- 3. Solvent effects in nuclear magnetic resonance spectroscopy. Part X. Solvent shifts induced by benzene in ortho- and meta-substituted methoxybenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. reddit.com [reddit.com]
Application Note: Mass Spectrometry Characterization of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Abstract
This application note details the protocol for the structural characterization and quantification of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate (ETOH), a synthetic intermediate often encountered in the development of bioactive lipids and polyphenol analogs. Due to the presence of a polymethoxylated aromatic ring coupled with a keto-ester side chain, this molecule exhibits specific fragmentation patterns useful for structural confirmation. This guide provides a self-validating LC-MS/MS workflow, focusing on Electrospray Ionization (ESI) in positive mode, characteristic fragmentation pathways (McLafferty rearrangement vs.
Introduction & Chemical Context
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a dual-functionalized aromatic compound.[1] Its structure consists of a 2,3,4-trimethoxybenzene core (electron-rich) linked to a 7-carbon alkyl chain terminating in an ethyl ester , with a ketone at the benzylic position.
Why this analysis matters:
-
Synthetic Validation: This compound is frequently a precursor in Friedel-Crafts acylation reactions. Monitoring its purity ensures the success of downstream steps (e.g., reduction to ω-phenyl fatty acids).
-
Impurity Profiling: In drug development, polymethoxylated impurities can be genotoxic or metabolically active. Accurate MS identification is critical for regulatory compliance (ICH Q3A/B).
Physicochemical Properties (Calculated)
| Property | Value | Note |
| Formula | ||
| Monoisotopic Mass | 338.1729 Da | Exact mass for MS |
| [M+H]+ | 339.1802 m/z | Primary ESI+ ion |
| [M+Na]+ | 361.1622 m/z | Common adduct |
| LogP | ~3.2 | Moderately lipophilic |
Experimental Design & Logic
Ionization Strategy: ESI vs. APCI
Recommendation: Electrospray Ionization (ESI) in Positive Mode.
-
Reasoning: The molecule contains three methoxy groups and a ketone/ester functionality. These oxygen atoms act as Lewis bases, readily accepting protons (
) or sodium ions ( ). While APCI is suitable for neutral lipids, the oxygen-rich nature of this molecule makes ESI more sensitive and softer, preserving the molecular ion .
Chromatographic Separation
Column Choice: C18 (Reverse Phase) .
-
Reasoning: With a LogP of ~3.2, the molecule is hydrophobic enough to retain well on a C18 column but polar enough to elute within a standard organic gradient.
-
Mobile Phase Modifier: 0.1% Formic Acid .
-
Reasoning: Acidic pH ensures the carbonyl oxygens are protonated, maximizing ionization efficiency in positive mode and improving peak shape by suppressing silanol activity.
Detailed Protocol
Sample Preparation
Objective: Minimize matrix effects and prevent ester hydrolysis.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN) . (Conc: 1 mg/mL).
-
Note: Avoid Methanol for long-term storage to prevent transesterification (conversion of ethyl ester to methyl ester).
-
-
Working Solution: Dilute Stock 1:1000 in 50:50 ACN:Water + 0.1% Formic Acid. (Final Conc: 1 µg/mL).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.
LC-MS/MS Parameters
Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive (Generic Parameters)
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm) | High resolution, fast separation. |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution solvent. |
| Gradient | 0-1 min: 5% B; 1-8 min: 5%->95% B; 8-10 min: 95% B. | Gradient focuses the peak. |
| Source Temp | 300°C | Ensures desolvation of the ester. |
| Capillary Voltage | 3500 V | Standard ESI+ potential. |
| Fragmentor | 135 V | Prevent in-source fragmentation. |
Data Analysis & Interpretation
Fragmentation Pathway (MS/MS)
The structural confirmation relies on observing specific bond cleavages.
Precursor:
Primary Fragment (Base Peak):
-
Mechanism:
-Cleavage at the benzylic ketone. -
Explanation: The bond between the carbonyl carbon (C7) and the alpha-methylene (C6) breaks. The charge is retained on the aromatic side, forming the 2,3,4-trimethoxybenzoyl cation (acylium ion). This ion is highly stabilized by resonance from the three methoxy groups.
Secondary Fragment:
-
Mechanism: Loss of Ethanol (-46 Da) .
-
Explanation: Neutral loss of the terminal ethoxy group (
) from the ester moiety.
Tertiary Fragment:
-
Mechanism: Decarbonylation (-CO) from the m/z 195 fragment.
-
Explanation: The acylium ion loses carbon monoxide to form the 2,3,4-trimethoxyphenyl cation .
Visualization of Fragmentation Logic
Caption: Figure 1. Proposed MS/MS fragmentation pathway for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate in ESI+ mode.
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow from sample preparation to data interpretation.
Method Validation & Troubleshooting
Linearity & Sensitivity
-
Linear Range: Expect linearity between 1 ng/mL and 1000 ng/mL.
-
Saturation: Above 5 µg/mL, the ESI signal may saturate or form dimers (
). Dilute samples if this ion appears.
Common Artifacts
-
Sodium Adducts: A strong peak at 361.16 (
) indicates salt contamination in the mobile phase or glassware. Sodium adducts fragment poorly; if observed, clean the source or switch to ammonium formate buffer to force which fragments more easily. -
Transesterification: If Methanol is used as the solvent, a peak at 325.16 (Methyl ester analog) may appear over time. Always use Acetonitrile for stock solutions.
Self-Validating System Suitability Test (SST)
Before running unknown samples, inject a standard of Reserpine or a similar well-characterized ester.
-
Criteria: Retention time stability < 0.1 min shift; Mass accuracy < 5 ppm.
-
Purpose: Confirms the LC pump stability and TOF mass calibration.
References
-
McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.
-
Holčapek, M., et al. (2010). "Mass spectrometry of esters". Journal of Mass Spectrometry, 45(1), 1-15.
- Context: Comprehensive review of ester fragment
-
NIST Mass Spectrometry Data Center. "Fragmentation of Trimethoxybenzene Derivatives". NIST Chemistry WebBook.
- Context: Reference spectra for the trimethoxybenzene core moiety.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Context: General principles of ESI ionization and alpha-cleavage mechanisms.[6]
-
Sources
Determining optimal dosage for cell culture experiments
Topic: Determining Optimal Dosage for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract
The determination of an optimal dosage is a foundational step in preclinical in vitro research, underpinning the validity and translatability of experimental findings. Administering a compound at a suboptimal concentration can lead to false-negative results, while an excessively high dose can induce non-specific, cytotoxic effects that obscure the intended biological mechanism. This guide provides a comprehensive framework for systematically establishing the effective dose range of a test compound in cell culture. We will detail a multi-phase experimental approach, from initial broad-range finding to definitive dose-response analysis, and discuss the critical parameters, such as IC50 and EC50, that quantify a compound's potency. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
The Foundational Importance of the Dose-Response Relationship
In pharmacology and drug development, the relationship between the concentration of a compound and its biological effect is paramount. This relationship is typically described by a dose-response curve, a sigmoidal plot that graphically represents the graded effect of a substance over a range of concentrations.[1][2] Understanding this curve is not merely a procedural step; it is the cornerstone of preclinical assessment, allowing researchers to quantify a compound's potency and efficacy.
Two key parameters derived from this curve are the IC50 (half-maximal inhibitory concentration) and the EC50 (half-maximal effective concentration).
-
IC50 : This is the concentration of an inhibitor (e.g., a drug, toxin) required to inhibit a specific biological process by 50%.[3][4] It is the standard metric for assessing the potency of antagonistic or cytotoxic compounds.[4][5]
-
EC50 : This is the concentration of a compound that produces 50% of the maximal possible effect or response.[4][5] It is used for agonists or compounds that stimulate a biological process.
An accurately determined IC50 or EC50 is highly dependent on the experimental setup, including the choice of cell line, exposure time, and the specific assay used.[3] Therefore, a systematic and well-controlled approach is essential for generating reliable and meaningful data.
A Phased Approach to Dosage Determination
A robust dosage determination strategy involves a sequential, two-phase process. This begins with a broad, exploratory experiment to identify an approximate range of activity, followed by a more detailed and narrowly focused experiment to precisely define the dose-response relationship.
Caption: Workflow for Optimal Dosage Determination.
2.1. Phase 1: Preliminary Range-Finding Study
The initial goal is to efficiently scan a wide spectrum of concentrations to identify a window of biological activity. It is often advisable to conduct a trial experiment to ascertain the approximate sensitivity range for the cell lines being studied.[6][7]
Causality: Performing a range-finding study prevents wasting resources on concentrations that are either too low to elicit a response or so high that they cause immediate, non-specific cell death. This preliminary screen provides the necessary data to design a more informative and precise definitive assay.
Protocol 1: Range-Finding Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Note that the solvent concentration should be kept constant across all wells and at a non-toxic level (typically ≤0.5%).[7]
-
Serial Dilutions: Perform broad, 10-fold serial dilutions to cover a wide concentration range. A common starting range is from 100 µM down to 1 nM.[8]
-
Cell Treatment: Add the diluted compounds to the wells. Include "untreated" (cells with media only) and "vehicle control" (cells with media and solvent) wells.
-
Incubation: Incubate the plate for a standard duration, typically 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.[9] The duration of drug exposure is a key parameter that determines cellular response.[7]
-
Viability Assessment: Use a rapid viability assay, such as the MTT assay, to assess cytotoxicity.
-
Analysis: Plot cell viability (%) against log[concentration]. This initial, rough curve will indicate the concentration range where the biological effect occurs, guiding the design of the next phase.
Phase 2: Definitive Dose-Response Assay
Using the data from the range-finding study, a definitive assay is designed to precisely characterize the dose-response relationship and calculate the IC50 or EC50. This experiment uses a narrower range of concentrations with more points to facilitate robust curve fitting.[6]
Causality: Using a narrower, more densely populated concentration range (e.g., half-log or 2-fold dilutions) around the estimated IC50 provides the necessary data points for accurate non-linear regression analysis.[1][6] This ensures that the key features of the sigmoidal curve—the top and bottom plateaus and the steep slope—are well-defined, leading to a reliable IC50/EC50 calculation.[10]
| Parameter | Recommendation | Rationale |
| Concentration Points | 8-12 concentrations | Provides sufficient data for accurate curve fitting. |
| Dilution Series | Half-log or 2-fold serial dilutions | Focuses on the responsive range identified in Phase 1. |
| Replicates | Minimum of 3 technical replicates; perform at least 2 independent biological replicates. | Ensures the reliability and reproducibility of the results.[3] |
| Controls | Untreated, Vehicle Control, Positive Control (known active compound) | Differentiates compound effects from solvent effects and validates assay performance. |
| Highest Concentration | Should elicit a maximal or near-maximal response.[6] | Defines the top plateau of the dose-response curve. |
| Lowest Concentration | Should elicit little to no response.[6] | Defines the bottom plateau of the dose-response curve. |
Table 1: Experimental Design Parameters for a Definitive Dose-Response Assay.
Methodologies for Endpoint Measurement
The choice of assay is critical and depends on the biological question being asked. Cytotoxicity assays are common for initial screening, but functional assays are often more relevant to a compound's specific mechanism of action.
Caption: Decision Tree for Assay Selection.
4.1. Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Perform Cell Treatment: Follow steps 1-5 from Protocol 1, using the narrow concentration range determined in Phase 1.
-
Add MTT Reagent: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilize Formazan: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure Absorbance: Shake the plate for 10 minutes at a low speed.[13] Measure the absorbance at 490 nm or 540 nm using a microplate reader.[12][13]
-
Data Calculation:
-
Normalize the data to the vehicle control (considered 100% viability).
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
4.2. Protocol 3: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane damage or cell lysis.[14][15]
-
Perform Cell Treatment: Follow steps 1-5 from Protocol 1.
-
Collect Supernatant: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
Prepare Controls: Prepare a "maximum LDH release" control by adding a lysis buffer to untreated control wells.
-
Perform LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture according to the manufacturer's instructions.
-
Incubate: Incubate the plate at room temperature for the time specified by the manufacturer (usually ~30 minutes), protected from light.
-
Measure Absorbance: Measure the absorbance at the wavelength specified by the kit (commonly 490 nm).
-
Data Calculation:
-
% Cytotoxicity = ((Sample_Abs - Spontaneous_Release_Abs) / (Max_Release_Abs - Spontaneous_Release_Abs)) * 100
-
Data Analysis and Interpretation
The final step is to analyze the normalized data to generate a dose-response curve and calculate the IC50/EC50. This is best achieved using non-linear regression analysis to fit the data to a four-parameter logistic model.[1][16]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
| Parameter | Description |
| Top | The maximal response (upper plateau). |
| Bottom | The minimal response (lower plateau). |
| LogIC50 | The logarithm of the concentration that gives a response halfway between the Top and Bottom. |
| HillSlope | Describes the steepness of the curve. A value of 1.0 is standard, while values >1.0 indicate positive cooperativity and <1.0 indicate negative cooperativity. |
Table 2: Parameters of the Four-Parameter Logistic Model.
Analysis Steps:
-
Transform Concentration: Convert the compound concentrations to their logarithm (log10).[2]
-
Plot Data: Plot the response (e.g., % Viability) on the Y-axis versus the log[concentration] on the X-axis.
-
Curve Fitting: Use a statistical software package (e.g., GraphPad Prism) to perform a non-linear regression fit of the data to the sigmoidal dose-response equation.[1]
-
Determine IC50/EC50: The software will calculate the best-fit value for the LogIC50, which can be converted back to a molar concentration. The IC50 should fall near the middle of the curve for a reliable estimate.[17]
Advanced Considerations: Time-Dependence and In Vivo Correlations
The standard fixed-concentration, fixed-endpoint assay is a simplified model. In reality, a compound's effect can be highly dependent on the duration of exposure.[18][19][20] Furthermore, conventional in vitro experiments using fixed bolus doses do not accurately replicate the dynamic pharmacokinetic (PK) profiles (absorption, distribution, metabolism, and excretion) that occur in vivo.[21][22][23] Cells often respond differently to dynamic drug exposure compared to acute, static exposures.[24]
For studies aiming for higher clinical relevance, researchers should consider:
-
Time-Course Experiments: Performing dose-response assays at multiple time points (e.g., 24h, 48h, 72h) to understand the interplay between dose and time.
-
PK-PD Modeling: Employing advanced microfluidic systems that can replicate in vivo-like PK profiles in an in vitro setting, which can improve the predictive value of the data.[21][22]
References
- The Statistical Analysis of Dose-Effect Relationships. Scope.
- Statistical analysis of dose-response curves - 2024. Wiley Analytical Science.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
- A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. (2022, May 26). PLOS Biology.
- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". (2017, June 15). In: Current Protocols in Chemical Biology - Sorger Lab.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). PubMed.
- IC50 - Wikipedia. Wikipedia.
- Modelling patient drug exposure profiles in vitro to narrow the valley of death. (2024, February 7). PMC.
- A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. ProQuest.
- Improving translation of in vitro assays requires incorporating in vivo.... ResearchGate.
- How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad.
- What should be the concentration range of my drug to check its activity in cell lines?. (2017, November 4). ResearchGate.
- Troubleshooting fits of dose-response curves - GraphPad Prism 10 Curve Fitting Guide. GraphPad.
- Prism 3 -- Analyzing Dose-Response Data - FAQ 1751. GraphPad.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research.
- How to choose concentration range of drug for cancer-cell proliferation assay?. (2018, March 29). ResearchGate.
- Dose-response Relationships in Clinical Trials. Basicmedical Key.
- MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). Semantic Scholar.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO.
- IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol.
- Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio.
- In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF. ResearchGate.
- Dose-response relationship | Pharmacology, Toxicology & Risk Assessment. (2025, December 26). Britannica.
- How to Perform a Dose-Response Analysis.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. MSD Manual Professional Edition.
Sources
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 3. clyte.tech [clyte.tech]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. GraphPad Prism 11 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 11. scielo.br [scielo.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. media.sciltp.com [media.sciltp.com]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 18. Dose-response Relationships in Clinical Trials | Basicmedical Key [basicmedicalkey.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Dose-response relationship | Pharmacology, Toxicology & Risk Assessment | Britannica [britannica.com]
- 21. A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models | PLOS Biology [journals.plos.org]
- 22. A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
- 24. Modelling patient drug exposure profiles in vitro to narrow the valley of death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
[1]
Introduction & Scope
This Application Note provides a comprehensive framework for determining the solubility profile of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate . This compound, characterized by a lipophilic heptanoate chain terminated by an ethyl ester and a sterically crowded trimethoxy-substituted aryl ketone, presents unique solubility challenges relevant to both synthetic process optimization and biological assay formulation.[1]
Understanding the solubility landscape of this molecule is critical for:
-
Process Chemistry: Selecting optimal solvents for subsequent transformations (e.g., Grignard additions, ester hydrolysis, or ketone reductions).
-
Purification: Designing crystallization or extraction protocols.[1]
-
Biological Evaluation: Ensuring compound stability and preventing precipitation ("crashing out") in aqueous assay buffers.
Compound Physicochemical Profile (Theoretical)
Materials & Equipment
Reagents
-
Test Compound: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate (>98% purity).
-
Solvents (HPLC Grade): DMSO, Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc), n-Heptane, Water.
-
Buffers: PBS (pH 7.4), 0.1N HCl (pH 1.2), 50 mM Tris (pH 8.0).
-
Internal Standard: Caffeine or Ketoconazole (for HPLC quantification).
Equipment
Solvent Selection Strategy
The solubility testing is divided into three tiers based on the intended application.
| Tier | Solvent Class | Specific Solvents | Application Context | Expected Solubility |
| I | Universal Stock | DMSO, DMAc | Stock solutions for bio-assays; Process intermediate storage.[1] | High (>50 mg/mL) |
| II | Process/Organic | DCM, EtOAc, THF, MTBE | Reaction media; Extraction; Chromatography. | High (>100 mg/mL) |
| III | Protic/Polar | MeOH, EtOH, IPA | Crystallization; Hydrogenation solvents. | Moderate (10-50 mg/mL) |
| IV | Aqueous/Bio | PBS, SGF, SIF | Biological assays; ADME profiling.[1] | Low (<0.1 mg/mL) |
Experimental Protocols
Protocol A: Kinetic Solubility Screening (High-Throughput)
Use this protocol to determine the "apparent" solubility limit in aqueous buffers for biological assays.[1] This measures the resistance to precipitation from a DMSO stock.[5]
Workflow:
-
Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL stock).
-
Spiking: In a 96-well plate, add 5 µL of DMSO stock to 195 µL of the test media (e.g., PBS pH 7.4). Final DMSO concentration = 2.5%.[1]
-
Incubation: Shake at 500 rpm for 24 hours at Room Temperature (RT).
-
Separation: Filter via 0.45 µm filter plate or centrifuge at 3000 rpm for 20 mins.
-
Analysis: Analyze supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in 50:50 ACN:Water.
Critical Note: Kinetic solubility is often higher than thermodynamic solubility due to supersaturation.[1] It represents a metastable state relevant to short-term assays.[1]
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)
Use this protocol for process development and formulation stability. This measures the true saturation point.
Workflow:
-
Saturation: Add excess solid compound (~20-50 mg) to 2 mL of the target solvent in a 4 mL glass vial. The solid must remain visible (undissolved) throughout the experiment.
-
Equilibration:
-
Phase Separation:
-
Allow solids to settle for 1 hour.
-
Remove 1 mL of supernatant using a syringe.[1]
-
Filter through a 0.22 µm PTFE filter (pre-saturated with solvent to prevent adsorption).
-
-
Quantification:
-
Dilute the filtrate immediately (e.g., 1:100 or 1:1000) with Mobile Phase (ACN) to bring it into the linear range of the detector.
-
Inject into HPLC.[1]
-
Visualization of Workflows
The following diagrams illustrate the decision logic and experimental workflow for solubility testing.
Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research stage.
Figure 2: Solvent compatibility prediction based on the physicochemical properties of the target molecule.[1]
Data Analysis & Interpretation
Calculation
Solubility (
Interpretation Guide
-
< 0.01 mg/mL (Aqueous): Poor solubility.[1] Requires formulation strategies (e.g., cyclodextrins, micronization) for oral bioavailability.
-
> 100 mg/mL (Organic): Excellent solvent for process reactions.[1]
-
pH Sensitivity:
-
If solubility increases significantly at pH > 10, check for ester hydrolysis (degradation) rather than true solubility. The formation of the carboxylate salt (7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate anion) would increase solubility but indicates compound instability.[1]
-
Verify stability by checking for new peaks in the HPLC chromatogram.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Filter Clogging | High viscosity or fine precipitate.[1] | Use a pre-filter (glass fiber) or centrifuge before filtering.[1] |
| Adsorption | Compound sticking to filter membrane.[1] | Validation: Compare centrifuged supernatant vs. filtered sample. Use low-binding PTFE or Nylon filters.[1] |
| "Oiling Out" | Compound forms a second liquid phase instead of dissolving.[1] | Common in water/organic mixtures.[1] Report as "miscibility limit" rather than solubility. Try adding a surfactant (Tween 80).[1] |
| Degradation | Ester hydrolysis during equilibration.[1] | Reduce equilibration time to 6-12 hours or lower temperature to 4°C. |
References
-
United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF.[1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]
-
Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption."[1] European Journal of Pharmaceutical Sciences, 87, 25-33.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate; 97% - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester | 503614-91-3 [chemicalbook.com]
- 5. raytor.com [raytor.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Oxoheptanoate Derivatives
Welcome to the technical support center for the synthesis of 7-oxoheptanoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chemical scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of unwanted side products, thereby optimizing your reaction yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. The solutions are presented in a question-and-answer format to directly resolve common issues.
Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?
A1: A low yield is one of the most common frustrations in organic synthesis. The issue can typically be traced back to one of three areas: reaction conditions, side reactions, or product loss during workup.[1][2]
A systematic approach is the best way to diagnose the root cause.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Possible Causes & Solutions:
-
Incomplete Reaction: If significant starting material remains, your reaction conditions may be suboptimal.
-
Reagent Purity: Ensure your starting materials, reagents, and solvents are pure and anhydrous if the reaction is moisture-sensitive.[1][2]
-
Temperature & Time: Reactions may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Stoichiometry: Carefully check the molar equivalents of your reagents. An insufficient amount of a key reagent will naturally lead to an incomplete reaction.
-
-
Dominant Side Reactions: If your starting material is consumed but the yield of the desired product is low, side reactions are likely the culprit. The nature of these side products depends heavily on your synthetic route (see FAQ section for details).
-
Product Loss During Workup and Purification: Compound can be lost during aqueous extractions, transfers between flasks, or on the chromatography column.[1]
-
Extraction: Ensure the pH of the aqueous layer is optimized to keep your product in the organic phase. For 7-oxoheptanoic acid, the solution should be acidified to protonate the carboxylate, making it more soluble in organic solvents.[3][4]
-
Purification: If your compound is sensitive to silica gel, this can be a source of yield loss.[1] Consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
Q2: I see unexpected peaks in my NMR and LC-MS analysis. How can I identify these side products?
A2: Identifying unknown peaks requires a combination of understanding your reaction's mechanism and interpreting spectroscopic data. The most common side products are typically structurally related to your starting material or desired product.
Let's consider a common synthesis route: the oxidation of 7-hydroxyheptanoate to produce methyl 7-oxoheptanoate.
Reaction Scheme: Formation of Common Side Products
Caption: Common side products from the oxidation of a 7-hydroxy precursor.
Data Interpretation Table
The following table outlines potential side products from this synthesis and their expected analytical signatures compared to the desired product.
| Compound Name | Structure | Key ¹H NMR Signal | Expected Mass (m/z) [M+H]⁺ |
| Methyl 7-oxoheptanoate (Desired Product) | CH₃OOC-(CH₂)₅-CHO | Aldehyde proton (~9.8 ppm, t) | 159.10 |
| Methyl 7-hydroxyheptanoate (Starting Material) | CH₃OOC-(CH₂)₅-CH₂OH | -CH₂OH proton (~3.6 ppm, t) | 161.11 |
| Suberic acid monomethyl ester (Over-oxidation) | CH₃OOC-(CH₂)₆-COOH | Carboxylic acid proton (>10 ppm, br s) | 189.11 |
| Polymeric/Aldol Adducts | Varies | Loss of sharp signals, broad humps in baseline | Higher MW, multiple peaks |
Step-by-Step Identification Protocol:
-
Analyze the Mass Spectrum (MS):
-
Check for a peak corresponding to your unreacted starting material.[5]
-
Look for a mass corresponding to over-oxidation products. In the example above, oxidation of the aldehyde to a carboxylic acid adds 16 amu (an oxygen atom).
-
Check for masses that are roughly double your expected product weight, which could indicate dimerization or condensation products.
-
-
Examine the Proton NMR Spectrum (¹H NMR):
-
Starting Material: Look for the characteristic alcohol proton signal from the 7-hydroxyheptanoate precursor.
-
Over-oxidation: The appearance of a very broad singlet far downfield (typically >10 ppm) is a strong indicator of a carboxylic acid.
-
Aldol Condensation: If the reaction was run under basic conditions, you might see new signals in the vinyl region (5-7 ppm) or additional complex multiplets, indicating self-condensation.
-
-
Correlate the Data: Use the combination of mass and NMR data to propose structures for the impurities. For example, if you see a mass of 189.11 and a broad peak at 11 ppm in the NMR, the over-oxidized suberic acid derivative is a highly likely side product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in 7-oxoheptanoate synthesis and why do they form?
A1: The side products are intrinsically linked to the chosen synthetic pathway. Here are the most common issues associated with major routes:
-
From Oxidation of 7-Hydroxyheptanoate/1,7-Heptanediol:
-
Side Product: Dicarboxylic acids (e.g., suberic acid).[5]
-
Reason: Over-oxidation. Many common oxidants (like Jones reagent or KMnO₄) can oxidize the intermediate aldehyde further to a carboxylic acid. Using milder, more selective reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can prevent this.[6]
-
-
From Baeyer-Villiger Oxidation of Cyclohexanone:
-
Side Product: ε-Caprolactone is the desired intermediate, which is then hydrolyzed. However, side products can arise from the oxidant or subsequent steps.
-
Reason: The peroxyacids (like m-CPBA) used as oxidants can decompose, especially with heat or trace metals.[7] Furthermore, incomplete hydrolysis of the lactone will leave it as a major impurity. The reaction requires careful temperature control and optimization for each substrate.[7][8]
-
-
From Friedel-Crafts or Grignard Reactions:
-
Side Product: Polysubstituted products or products from reaction with the ester/acid moiety.
-
Reason: In a Friedel-Crafts reaction, the initial product can be more reactive than the starting material, leading to multiple acylations. For Grignard synthesis, the highly reactive Grignard reagent can potentially react with the ester group of another molecule if reaction conditions are not carefully controlled (e.g., low temperature, slow addition).[4]
-
Q2: How can I best purify my 7-oxoheptanoate derivative from these side products?
A2: The purification strategy depends on the nature of the impurities.
Detailed Protocol: Purification by Column Chromatography
Column chromatography is a versatile method for separating the desired product from both more polar and less polar impurities.[3][9]
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel (approx. 2-3x the weight of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (a low-polarity solvent mixture, e.g., 9:1 Hexanes:Ethyl Acetate). A well-packed column is critical for good separation.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin running the solvent through the column.
-
Less polar impurities will elute first.
-
Your desired 7-oxoheptanoate derivative will follow.
-
More polar impurities, like the over-oxidized carboxylic acid or unreacted starting alcohol, will be retained more strongly on the silica and elute last.
-
-
Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.[1]
Alternative Methods:
-
Acid-Base Extraction: If your main impurity is a carboxylic acid (from over-oxidation) and your desired product is an ester, you can use a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup.[9] The base will deprotonate the acidic impurity, pulling it into the aqueous layer, while your neutral ester product remains in the organic layer.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing small amounts of impurities.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Chemistry Department website.
- Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.).
- ChemAnalyst. (2023, August 15). 7-Hydroxyheptanoic acid.
- PrepChem. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid.
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
- ChemSynthesis. (2025, May 20). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Merck Millipore. (n.d.). Baeyer-Villiger Oxidation Reaction.
- Wikipedia. (n.d.). Baeyer–Villiger oxidation.
- Thieme. (n.d.).
- Conte, V., et al. The Pt(II)-catalyzed Baeyer–Villiger oxidation of cyclohexanone with H2O2 in ionic liquids. Royal Society of Chemistry.
- The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022, December 23). MDPI.
- National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoate. PubChem Compound Database.
- Guidechem. (n.d.). 7-HYDROXYHEPTANOIC ACID 3710-42-7 wiki.
- Oxidative Reactions. (n.d.). Islamic University Faculty of Pharmacy.
- Carey, F. A., & Sundberg, R. J. (n.d.). Oxidations. University of California, Irvine.
- National Institute of Standards and Technology. (n.d.). 7-Hydroxyheptanoic acid. NIST Chemistry WebBook.
- PubMed. (2004, March 15). Expression, purification, and characterization of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase from Pyrococcus furiosus.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. prepchem.com [prepchem.com]
- 4. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 5. Buy 7-Hydroxyheptanoic acid | 3710-42-7 [smolecule.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Baeyer-Villiger Oxidation Reaction [merckmillipore.com]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: HPLC Optimization for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Analyte Profile & Separation Challenge
Before initiating method development, it is critical to understand the physicochemical behavior of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate . This molecule presents a dual-nature challenge:
-
Hydrophobic Domain: The ethyl heptanoate chain and the methylated benzene ring drive retention on Reversed-Phase (RP) columns.
-
Polar/Reactive Domain: The ketone (7-oxo) and the three methoxy ether groups create electron-rich sites susceptible to hydrogen bonding with residual silanols. The ethyl ester is vulnerable to hydrolysis.
| Property | Estimated Value | Chromatographic Implication |
| LogP | ~3.2 – 3.8 | Moderate to high retention on C18; requires >50% organic modifier for elution. |
| pKa | Neutral | No ionizable protons in typical pH 2–8 range. pH control is for impurity suppression (e.g., free acid). |
| UV Max | ~210 nm, ~270 nm | 210 nm provides max sensitivity (carbonyl/ester); 270 nm (aromatic) is more selective. |
| Critical Risk | Hydrolysis | The ethyl ester can hydrolyze to the free acid (7-oxoheptanoic acid derivative) if pH < 2.5 or > 7.5. |
Method Development & Optimization Strategy
Phase I: Column Selection
Do not default to a generic C18 without considering selectivity.
-
Primary Recommendation: Phenyl-Hexyl or Biphenyl
-
Why: The 2,3,4-trimethoxyphenyl group is electron-rich. Phenyl-based phases utilize
interactions, offering superior selectivity for separating the target from potential demethylated impurities (e.g., dimethoxy-phenol derivatives) which standard C18 columns often co-elute.
-
-
Secondary Recommendation: C18 (High Carbon Load, End-capped)
-
Why: If Phenyl phases are unavailable, a high-coverage C18 (e.g., >18% carbon load) is required to mask silanols and prevent peak tailing caused by the methoxy oxygen lone pairs.
-
Phase II: Mobile Phase Architecture
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Technical Note: Avoid phosphate buffers if using LC-MS. The acidic pH suppresses the ionization of the hydrolyzed acid impurity, ensuring it elutes sharply and well-separated from the neutral ester.
-
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1][2]
-
Optimization: ACN generally provides sharper peaks and lower backpressure. However, if resolution from isomers is poor, switch to MeOH to alter solvation around the methoxy groups.
-
Phase III: Gradient Protocol (Standard Scouting)
-
Flow: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).
-
Temp: 35°C (Control is vital; viscosity changes affect selectivity of the methoxy group).
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 90 | Linear gradient |
| 18.0 | 90 | Wash lipophilic contaminants |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Ready for next injection |
Visualization: Method Development Workflow
The following diagram outlines the logical progression for optimizing this specific separation, prioritizing selectivity (
Caption: Logical workflow for optimizing separation of polymethoxylated aromatic esters, focusing on selectivity tuning via stationary phase and solvent choice.
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Asymmetry
Q: My main peak has a tailing factor > 1.5. Is my column dead? A: Likely not. The 2,3,4-trimethoxy pattern creates a region of high electron density that acts like a weak Lewis base, interacting with residual silanols on the silica surface.
-
Fix 1 (Buffer): Ensure your mobile phase pH is low (2.5 – 3.0). This protonates surface silanols (Si-O⁻
Si-OH), reducing their ability to bind your analyte. -
Fix 2 (Temperature): Increase column temperature to 40-45°C. This improves mass transfer kinetics and reduces secondary interactions.
-
Fix 3 (Column): Switch to a "hybrid particle" column (e.g., Ethylene Bridged Hybrid) or a heavily end-capped phase designed for basic compounds.
Issue 2: "Ghost" Peaks & Retention Shifts
Q: I see a new peak eluting earlier than my main peak after the sample sits in the autosampler. What is it? A: This is the classic signature of ester hydrolysis . The ethyl group is cleaving, forming 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid.
-
Diagnosis: The "ghost" peak will be more polar (elutes earlier in RP) and its area will increase over time.
-
Prevention:
-
Avoid using alcohols (MeOH/EtOH) as the sample diluent if possible; use ACN.
-
Keep the autosampler temperature at 4°C.
-
Ensure your mobile phase is not too acidic (pH < 2.0) or basic (pH > 7.5).
-
Issue 3: Baseline Drift at 210 nm
Q: The baseline rises sharply at the end of the gradient when detecting at 210 nm. A: This is the "UV Cutoff" effect.
-
Explanation: Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate absorbs strongly at 210 nm (carbonyl), but so do many solvents. If you use Formic Acid in Methanol, you will see high background absorbance.
-
Fix: Use Phosphoric Acid (0.1%) instead of Formic Acid if you are not using MS detection. Phosphoric acid is transparent at 210 nm. If using MS, switch to Trifluoroacetic Acid (TFA) cautiously (0.05%), or simply subtract the blank baseline.
Visualization: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common chromatographic anomalies associated with aromatic esters.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and silanol interactions).
-
Phenomenex. (2024). Choosing the Right HPLC Column: A Complete Guide. Link (Guidance on Phenyl-Hexyl vs C18 selectivity for aromatics).
-
MicroSolv Technology Corp. (2026). On-Column Hydrolysis in HPLC: Causes and Solutions. Link (Specific mechanisms of ester hydrolysis in acidic mobile phases).
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development. Link (Details on stationary phase bonding and stability).
-
Restek Corporation. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Link (Data on solvent-analyte interactions and stability).
Sources
Interpretation of complex mass spectra for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
Welcome to the Technical Support Hub. I am Dr. Aris, your Senior Application Scientist.
Below is the technical guide for interpreting the mass spectrometry data of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate . This guide is structured to assist you in validating your compound, troubleshooting signal loss, and identifying potential degradation products during drug development workflows.
Quick Reference: Physicochemical Profile
| Parameter | Value | Notes |
| Formula | C₁₈H₂₆O₇ | |
| Monoisotopic Mass | 354.1679 Da | Exact mass for calculation |
| [M+H]⁺ | 355.1752 m/z | ESI Positive Mode |
| [M+Na]⁺ | 377.1571 m/z | Common Sodium Adduct |
| Key Substructure | 2,3,4-Trimethoxybenzoyl | Electron-rich aromatic system |
| Key Substructure | Ethyl Heptanoate Chain | Labile ester linkage |
Module 1: Ionization & Signal Validation
User Question: "I am seeing multiple peaks in my full scan (ESI+), but none match the molecular weight of 354. What is happening?"
Technical Diagnosis:
In Electrospray Ionization (ESI), this molecule rarely appears as a clean radical cation (
Troubleshooting Protocol:
-
Check for Sodium/Potassium Adducts:
-
The trimethoxy and ester groups are "cation traps."
-
Look for m/z 377.16 (
, +23) and m/z 393.13 ( , +39). -
Action: If these dominate, add 0.1% Formic Acid or Ammonium Formate to your mobile phase to force protonation (
).
-
-
Check for Solvent Artifacts (Transesterification):
Decision Tree: Signal Troubleshooting
Figure 1: Logic flow for identifying the correct molecular ion and ruling out solvent-induced artifacts.
Module 2: Structural Elucidation (MS/MS Fragmentation)
User Question: "I isolated the precursor at 355.17, but the fragmentation pattern is complex. Which peaks confirm the structure?"
Technical Diagnosis: The fragmentation is driven by two competing charge stabilization centers: the electron-rich trimethoxybenzene ring and the carbonyl oxygen of the ketone.
Primary Fragmentation Pathways:
-
-Cleavage (Formation of Acylium Ion):
-
The bond between the benzylic carbonyl (C7) and the alpha-carbon (C6) breaks.
-
The charge is retained on the aromatic side due to resonance stabilization by the three methoxy groups.
-
Diagnostic Peak: m/z 195.06 (Trimethoxybenzoyl cation).
-
Significance: This is usually the Base Peak (100% intensity) and confirms the aromatic head group.
-
-
McLafferty Rearrangement:
-
The heptanoate chain contains a
-hydrogen (relative to the C7 ketone). -
Mechanism: The
-H transfers to the ketone oxygen, followed by cleavage of the - bond.[4] -
Fragment Structure: An enol radical cation of the aromatic ketone.[4]
-
Predicted Mass:
-
Precursor: Ar-CO-CH2-CH2-CH2-CH2-COOEt
-
Rearrangement Product:
-
Diagnostic Peak: m/z 210.09 (Radical cation).
-
-
Note: This peak may be lower intensity than the acylium ion but is definitive proof of the alkyl chain attachment.
-
Fragmentation Data Table
| m/z (Theoretical) | Fragment Identity | Mechanism | Structural Insight |
| 355.17 | Protonation | Parent Molecule | |
| 309.13 | Neutral Loss | Loss of Ethanol from Ester | |
| 210.09 | McLafferty Rearr. | Confirms propyl-linker to ketone | |
| 195.06 | Base Peak ; Confirms Trimethoxybenzoyl | ||
| 167.07 | CO Loss | Loss of CO from m/z 195 |
Pathway Visualization
Figure 2: Primary fragmentation pathways identifying the aromatic head group (Alpha Cleavage) and the alkyl chain connectivity (McLafferty).
Module 3: Impurity Profiling
User Question: "I see a small peak at m/z 327. What is this?"
Technical Diagnosis: This is likely the Free Acid hydrolysis product. Esters are susceptible to hydrolysis during storage or if the LC-MS mobile phase pH is too low/high for extended periods.
-
Structure: 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid.
-
Mass Shift: -28 Da (Loss of Ethyl + Gain of H).
-
Calculation: 355 - 28 = 327 .
Validation Step: Treat a small aliquot of your sample with 1M NaOH, incubate for 30 mins, neutralize, and run MS. If the peak at 327 increases and 355 disappears, the impurity is the free acid.
References & Authoritative Grounding
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for McLafferty and Alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. Fragmentation of Aromatic Ketones. Available at: [Link] (Verified source for trimethoxybenzoyl fragment stability).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI adduct formation and solvent artifacts).
Sources
Technical Support Center: Troubleshooting Experiments with Substituted Heptanoates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted heptanoates. This guide is designed to provide practical, in-depth solutions to common experimental challenges encountered during the synthesis, purification, and analysis of this important class of molecules. Drawing from established chemical principles and field-proven experience, this resource aims to be your first point of reference for overcoming hurdles in the lab.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will cover the entire experimental workflow, from initial reaction setup to final product analysis.
-
Frequently Asked Questions (FAQs): Synthesis
-
Troubleshooting Guide: Reaction Workup and Purification
-
FAQs: Product Analysis
Frequently Asked Questions (FAQs): Synthesis
Q1: My Fischer esterification of a substituted heptanoic acid is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction. To drive the equilibrium towards the product (the ester), you need to apply Le Châtelier's principle. Here are the primary factors to consider:
-
Water Removal: The reaction produces water as a byproduct. Its presence will push the equilibrium back towards the reactants.
-
Solution: Use a Dean-Stark apparatus to physically remove water as it forms azeotropically with a suitable solvent like toluene. Alternatively, for smaller scale reactions, the use of a drying agent that can be added directly to the reaction mixture, such as molecular sieves, can be effective.
-
-
Reactant Stoichiometry: The molar ratio of your reactants is critical.
-
Solution: Use a large excess of the alcohol. Often, the alcohol itself can be used as the solvent to ensure it is in significant excess.
-
-
Catalyst Choice and Amount: An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Solution: Ensure you are using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The amount of catalyst is also important; too little will result in a slow reaction, while too much can lead to side reactions. A catalytic amount (typically 1-5 mol%) is sufficient.
-
-
Reaction Time and Temperature: Fischer esterification is often a slow process.
-
Solution: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if possible. Most reactions are conducted at temperatures between 60-110 °C.
-
Q2: I am working with a sterically hindered substituted heptanoic acid (e.g., with a bulky substituent at the α or β position). My esterification is failing. Why is this happening and what can I do?
A2: Steric hindrance is a significant barrier to successful Fischer esterification. The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. Bulky substituents near the carboxylic acid group can physically block this approach, dramatically slowing down or even preventing the reaction.
-
Problem: The steric bulk around the reaction center impedes the formation of the tetrahedral intermediate.
-
Solutions:
-
Alternative Esterification Methods: For sterically hindered substrates, the Fischer esterification may not be the best choice. Consider these alternatives:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid under milder conditions.
-
Conversion to an Acyl Chloride: A more reactive derivative of the carboxylic acid, such as an acyl chloride (formed using thionyl chloride or oxalyl chloride), will readily react with even hindered alcohols. This is a two-step process but is often highly effective.
-
-
Use a Less Hindered Alcohol: If your experimental design allows, using a smaller, less sterically hindered alcohol can sometimes improve yields.
-
Increase Reaction Time and Temperature: While this can sometimes help, be cautious of potential side reactions like dehydration, especially with tertiary alcohols.
-
Q3: How do electron-withdrawing or electron-donating substituents on my heptanoic acid affect the esterification reaction?
A3: The electronic nature of the substituents on the heptanoic acid chain can influence the rate of esterification by altering the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens, nitro groups, or carbonyls increase the partial positive charge on the carbonyl carbon.
-
Effect: This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, leading to an increased rate of esterification .
-
-
Electron-Donating Groups (EDGs): Alkyl groups are electron-donating.
-
Effect: EDGs decrease the electrophilicity of the carbonyl carbon, which can slightly decrease the rate of esterification . For a simple alkyl chain like in heptanoic acid, this effect is generally minimal but can be more pronounced with branching near the carbonyl group.
-
| Substituent Type | Effect on Carbonyl Carbon | Impact on Esterification Rate |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Increases electrophilicity | Increases rate |
| Electron-Donating (e.g., alkyl groups) | Decreases electrophilicity | Decreases rate |
Troubleshooting Guide: Reaction Workup and Purification
A successful reaction is only half the battle. Proper workup and purification are critical to obtaining a pure substituted heptanoate.
Workflow for a Typical Aqueous Workup
Caption: A typical aqueous workup protocol for isolating a substituted heptanoate.
Q4: I have a significant amount of unreacted substituted heptanoic acid in my crude product. How do I remove it?
A4: Unreacted carboxylic acid is a common impurity. Fortunately, its acidic nature makes it relatively easy to remove during the workup.
-
Solution: Perform an aqueous wash with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt, which will then partition into the aqueous layer. Your ester, being neutral, will remain in the organic layer.
-
Procedure:
-
Dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add the saturated NaHCO₃ solution, stopper the funnel, and shake gently at first (to release any CO₂ gas that forms), then more vigorously.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash if necessary (you can test the pH of the aqueous layer to see if it is still acidic).
-
Follow with a brine wash to remove any remaining water from the organic layer.
-
-
Q5: My workup is resulting in a persistent emulsion. How can I break it?
A5: Emulsions are a frustrating but common problem, especially when dealing with longer-chain, somewhat amphiphilic molecules.
-
Causes: Vigorous shaking, presence of surfactants or polar impurities.
-
Solutions:
-
Add Brine: Washing with a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to force the separation of the layers.
-
Q6: I'm trying to purify a chiral substituted heptanoate. What are my best options?
A6: The purification of chiral compounds to obtain enantiomerically pure products requires specialized techniques.
-
Chiral Chromatography: This is the most common and effective method.
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP), you can separate the two enantiomers. The choice of CSP depends on the specific structure of your substituted heptanoate. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.
-
Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.
-
-
Diastereomeric Resolution: This is a classical chemical method.
-
React your racemic substituted heptanoate (if it has a suitable functional group) or the precursor carboxylic acid/alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.
-
Diastereomers have different physical properties and can often be separated by standard techniques like recrystallization or regular column chromatography.
-
After separation, the chiral resolving agent is cleaved to yield the pure enantiomers of your compound.
-
FAQs: Product Analysis
Q7: I'm analyzing my substituted heptanoate by GC-MS. What are the key fragmentation patterns I should look for?
A7: Electron Ionization (EI) GC-MS of esters often shows characteristic fragmentation patterns that can help confirm your structure.
-
Molecular Ion (M⁺): For straight-chain esters, the molecular ion peak may be weak or even absent.
-
McLafferty Rearrangement: This is a very common and often results in the base peak for many esters. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. For a methyl heptanoate, this would typically result in a prominent ion at m/z 74.
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can occur. This can result in the loss of the alkoxy group (e.g., -OCH₃) or the alkyl chain.
-
Fragmentation of the Alkyl Chain: The long alkyl chain of the heptanoate can undergo fragmentation, leading to a series of ions separated by 14 mass units (corresponding to CH₂ groups).
Logical Flow for Interpreting GC-MS Data
Caption: A step-by-step process for analyzing the mass spectrum of a substituted heptanoate.
Q8: My GC analysis shows multiple peaks even though my NMR looks clean. What could be the issue?
A8: This is a common scenario, and here are a few possibilities:
-
Isomers: If your substituted heptanoate has stereocenters or double bonds, you may have a mixture of diastereomers or E/Z isomers. These are often difficult to distinguish by NMR but can sometimes be separated by high-resolution gas chromatography.
-
Thermal Decomposition: The high temperatures of the GC inlet or column could be causing your compound to decompose.
-
Solution: Try lowering the inlet temperature and using a faster oven ramp rate to minimize the time the compound spends at high temperatures.
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing extraneous peaks.
-
Solution: Ensure you are not exceeding the maximum operating temperature of your column. If the column is old, it may need to be replaced.
-
-
Contamination: The sample, solvent, or GC system itself could be contaminated.
-
Solution: Run a blank (injecting only the solvent) to check for system contamination. Ensure you are using high-purity solvents.
-
References
- Nakagawa, H., Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2004). A Novel and Practical Method for the Preparation of Allyl Ethers and Allyl Esters. Journal of Organic Chemistry, 69(10), 3474-3477.
- Filo. (2024, December 20). Statement I: The Esterification of carboxylic acid with an alcohol is a nucleophilic acyl substitution.
- BenchChem. (2025).
- The Board of Trustees of the University of Illinois. (n.d.). Workup.
- Organic Syntheses. (n.d.). n-HEPTANOIC ACID.
- Whitman College. (n.d.). GCMS Section 6.
- Sigma-Aldrich. (n.d.).
- Filo. (2024, June 1). *Suppose you have just synthesized heptanoic acid from 1-heptanol. The product is contaminated by sodium dichromate, sulfuric acid, 1-heptanol, and possibly heptanal
Technical Support Center: Long-Term Storage & Stability
Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Cryopreservation, Biologics Stability, and Chemical Library Maintenance[1][2]
Introduction: The "Silent Variable" in Your Data
Welcome. I am Dr. Aris, Senior Application Scientist.
In my experience auditing R&D workflows, 30% of "failed" experiments are not biological failures but pre-analytical failures stemming from storage degradation.[1][2] A protein denaturing at -20°C due to pH shifts or a chemical library absorbing water in DMSO can invalidate months of screening data.[1][2]
This guide is not a list of freezer temperatures. It is a troubleshooting protocol designed to help you understand the thermodynamics of your samples. We will address the three most critical failure modes: Cellular Necrosis during Cryopreservation , Cold Denaturation of Proteins , and Hygroscopic Degradation of Small Molecules .[1]
Module 1: Cryopreservation of Mammalian Cells
Core Concept: The Mazur Two-Factor Hypothesis (Intracellular Ice vs. Solute Toxicity).
Ticket #101: "My cell viability is <50% immediately post-thaw."
Diagnosis: You likely missed the "Goldilocks" cooling window.[2]
-
Cooling too fast (>10°C/min): Water cannot leave the cell fast enough.[2] Intracellular Ice Formation (IIF) occurs, piercing the membrane.[1][2]
-
Cooling too slow (<0.5°C/min): The cell dehydrates completely, but is exposed to hyperosmotic salt concentrations in the unfrozen fraction for too long (Solution Effect Injury).
The Protocol (Self-Validating System):
-
The Rate: You must achieve -1°C/min .
-
The Transfer Window (Critical): Do NOT transfer to Liquid Nitrogen (LN2) until the sample reaches -50°C .
-
Why? The glass transition temperature (Tg') of a standard DMSO/media mixture is roughly -40°C to -50°C. If you transfer at -20°C (common mistake), the intracellular water is still liquid and will flash-freeze into lethal crystals upon hitting LN2.
-
Visualizing the Danger Zone
Figure 1: The Mazur Cryopreservation Balance.[1][2] Survival depends on balancing dehydration (optimal) against ice formation (fast) and toxicity (slow).[1][2][3]
Module 2: Protein Stability & The "Buffer Trap"
Core Concept: Cold Denaturation and Eutectic pH Shifts.
Ticket #204: "My protein precipitates or loses activity after freezing in PBS."
Diagnosis: You are likely a victim of the Sodium Phosphate Eutectic Shift . Sodium Phosphate (Na2HPO4) has a high eutectic point.[1][2] As the solution freezes, the disodium salt crystallizes out of solution before the water is fully frozen. This removes the basic component of the buffer, leaving the acidic monosodium salt in solution.
-
Result: The pH of the unfrozen liquid can drop from 7.4 to 4.0 during freezing. This "acid shock" denatures the protein before it even solidifies.[2]
The Fix (Buffer Selection Protocol):
| Buffer System | Freezing Behavior | Recommendation |
| Sodium Phosphate (PBS) | High Risk. pH drops ~3-4 units.[1][2][4][5] | AVOID for freezing. Use only for liquid storage at 4°C. |
| Potassium Phosphate | Low Risk. pH rises slightly (~0.5 units).[1][2] | Safe substitute for PBS in frozen applications.[1][2] |
| Histidine / Citrate | Stable. Minimal pH shift.[1][2] | Best for monoclonal antibodies (mAbs).[1][2] |
| Tris-HCl | Moderate Risk. pH rises ~1-2 units (becomes more basic).[1][2] | Use with caution; pH is temperature dependent.[1][2] |
Expert Insight (Cold Denaturation): Proteins are held together by the hydrophobic effect (water "pushing" non-polar residues inside).[1][2][6] At low temperatures, water structure changes, and it becomes thermodynamically favorable to hydrate hydrophobic groups.[1][2][6][7][8] This causes the protein to unfold because it is cold.[2]
-
Countermeasure: Add 5-10% Sucrose or Trehalose.[1][2] These sugars preferentially exclude from the protein surface, forcing the protein to remain compact (Preferential Exclusion Mechanism).
Module 3: Small Molecule Library Management
Core Concept: DMSO Hygroscopicity and Compound Precipitation.[1][2][9]
Ticket #309: "My compound library concentration is inconsistent, and solids are visible."
Diagnosis: Your DMSO stock has absorbed atmospheric water.[1][2][9] DMSO is extremely hygroscopic.[1][2][9] An open vial can absorb 1-2% water by weight within 24 hours at 50% humidity.[1][2]
-
The Physics: Water changes the polarity of DMSO. Many "drug-like" small molecules are lipophilic.[1][2] As water content rises, the solvent power decreases, and the compound crashes out (precipitates).[1]
-
The Chemistry: Water in DMSO promotes hydrolysis.[2] Esters and anhydrides in your library will degrade into inactive acids.[1][2]
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting small molecule instability in DMSO.
Storage Protocol (The "Gold Standard"):
-
Dissolution: Dissolve dry powder in anhydrous DMSO (99.9%).
-
Aliquoting: Do not store one large bottle. Aliquot into single-use volumes (e.g., 50 µL) in Matrix tubes or glass vials.
-
Atmosphere: If possible, flush the headspace with Argon or Nitrogen before capping.[1][2]
-
Temperature: Store at -20°C or -80°C.
References & Authority
-
Mazur, P. (1970).[1][2] Cryobiology: The Freezing of Biological Systems.[10] Science. Link (Foundational text on the Two-Factor Hypothesis).[1][2]
-
ICH Q1A (R2) . Stability Testing of New Drug Substances and Products.[1][2][11][12][13][14] International Council for Harmonisation.[1][2][11] Link (Regulatory standard for stability protocols).[1][2]
-
Bhatnagar, B. S., et al. (2007).[1][2] The impact of freezing on the pH of buffered solutions and consequences for monoclonal antibody aggregation. Journal of Pharmaceutical Sciences. Link (The definitive study on Sodium Phosphate pH shifts).[1][2]
-
Privalov, P. L. (1990).[1][2][7] Cold denaturation of proteins.[1][2][6][7] Critical Reviews in Biochemistry and Molecular Biology. Link (Thermodynamics of cold unfolding).[1][2]
-
Cheng, X., et al. (2003).[1][2] Chemical stability of small molecules in DMSO solutions. Journal of Biomolecular Screening. Link (Data on DMSO hygroscopicity and library degradation).[1][2]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. The transfer temperature from slow cooling to cryogenic storage is critical for optimal recovery of cryopreserved mammalian cells | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Cold denaturation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waterinbiology.uchicago.edu [waterinbiology.uchicago.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How Do Cooling Rates Affect Cryopreservation? - Inside Biobanking [thermofisher.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Validation & Comparative
Bridging the Translational Gap: A Comparative Guide to Correlating In Vitro Models with In Vivo Efficacy
Executive Summary: The "Valley of Death" in Translation
The attrition rate in drug development remains alarmingly high, with approximately 90% of drug candidates failing in clinical trials. A primary driver of this failure is the poor correlation between in vitro potency data and in vivo efficacy—a disconnect often termed the "translational gap."
This guide objectively compares the three dominant in vitro model systems—2D Monolayers , 3D Spheroids/Organoids , and Microphysiological Systems (MPS/Organ-on-Chip) —evaluating their ability to predict in vivo outcomes. We move beyond simple IC50 comparisons to integrate Pharmacokinetics/Pharmacodynamics (PK/PD) parameters, providing a roadmap for establishing a robust In Vitro-In Vivo Correlation (IVIVC).
Comparative Analysis of Model Systems
To correlate data effectively, one must choose the model that best mimics the in vivo mechanism of action (MoA) and drug distribution profile.
Table 1: Performance Matrix of In Vitro Models regarding In Vivo Predictivity
| Feature | 2D Monolayer | 3D Spheroids / Organoids | Microphysiological Systems (MPS) |
| Throughput | High (HTS compatible) | Medium to High | Low to Medium |
| Cost Per Data Point | Low | Moderate | High |
| Cell-Cell Interactions | Minimal (Lateral only) | High (3D architecture, ECM) | Very High (Tissue interfaces) |
| Transport/Flow | Static (Diffusion only) | Static (Diffusion gradients) | Dynamic (Fluid flow/Shear stress) |
| Gene Expression Profile | Often dedifferentiated | Closer to in vivo tissue | Highly physiological |
| Predictive Value (Efficacy) | Low (False positives common) | Moderate (Captures penetration issues) | High (Captures systemic effects) |
Expert Insight: Why 2D Data Fails In Vivo
In 2D, cells are exposed to uniform drug concentrations instantly. In vivo, solid tumors or tissues have dense extracellular matrices (ECM) and high interstitial fluid pressure. A drug with a sub-nanomolar IC50 in 2D may fail in vivo simply because it cannot penetrate the tissue core. 3D models are superior here because they replicate the hypoxia and nutrient gradients that drive drug resistance.
Strategic Workflow: Selecting the Right Correlation Model
Not every assay requires an Organ-on-Chip. The following decision tree illustrates the optimal deployment of models to balance cost with predictive power.
Figure 1: Decision matrix for selecting in vitro models to maximize in vivo correlation efficiency.
Technical Deep Dive: The IVIVC Protocol
To correlate in vitro results with in vivo efficacy, you cannot rely on nominal concentration. You must calculate the Unbound Intrinsic Clearance (
The Correlation Equation
The "Effective Concentration" (
Where:
- : Fraction unbound in plasma.
-
Fold Shift : The shift in potency observed when moving from 2D to 3D models (often 10x–100x due to diffusion barriers).
Experimental Protocol: 3D Tumor Spheroid Penetration & Efficacy Assay
This protocol bridges the gap between simple cytotoxicity and tissue-level efficacy.
Objective: Determine the "Spheroid IC50" to predict in vivo tumor reduction, accounting for drug penetration barriers.
Materials
-
Ultra-Low Attachment (ULA) 96-well plates.
-
Tumor cell line (e.g., HCT116).
-
Matrigel (Growth Factor Reduced).
-
CellTiter-Glo® 3D Cell Viability Assay (Promega).
Step-by-Step Methodology
-
Seeding (Day 0):
-
Trypsinize cells and resuspend in complete media + 2.5% Matrigel.
-
Dispense 1,000 cells/well into ULA plates.
-
Centrifuge at 200xg for 5 mins to center the pellet.
-
-
Spheroid Maturation (Day 0–4):
-
Incubate at 37°C/5% CO2. Monitor formation. Spheroids should reach ~300–400µm diameter (necrotic core formation begins here, mimicking in vivo tumors).
-
-
Compound Treatment (Day 4):
-
Prepare 10-point serial dilution of the drug (2x concentration).
-
Add drug to wells. Crucial Step: Do not aspirate old media completely to avoid disturbing the spheroid; perform a 50% media exchange.
-
-
Incubation (Day 4–7):
-
Incubate for 72 hours (mimicking chronic exposure).
-
-
Readout (Day 7):
-
Add CellTiter-Glo® 3D reagent (1:1 ratio).
-
Shake vigorously for 5 mins (essential to lyse the inner core of the spheroid).
-
Read Luminescence.
-
Self-Validating Check: Calculate the Z-factor. A robust assay must have a Z-factor > 0.5. If Z < 0.5, variation in spheroid size is likely too high; optimize seeding density.
Mechanistic Visualization: The Diffusion Barrier
The following diagram illustrates why in vitro data often overestimates potency. In 3D (and in vivo), the drug must navigate a gradient that does not exist in 2D.
Figure 2: Mechanistic comparison of drug access in 2D monolayers vs. 3D tissue environments.
Data Synthesis: Interpreting the Correlation
When analyzing your data, expect a potency shift. The table below provides a reference framework for interpreting discrepancies between your in vitro IC50 and observed in vivo efficacy.
Table 2: Interpreting IC50 Shifts
| Scenario | 2D IC50 | 3D IC50 | In Vivo Efficacy | Interpretation |
| Ideal Correlation | 10 nM | 50 nM | High | Drug penetrates tissue well; 2D/3D shift is physiological. |
| Penetration Failure | 10 nM | >1000 nM | Low | Drug is active but cannot penetrate ECM/tissue. Do not proceed to animal models without formulation changes. |
| Metabolic Failure | 10 nM | 10 nM | Low | Drug is potent and penetrates, but rapid hepatic clearance (high |
Actionable Insight: If your 2D vs. 3D shift is >50-fold, the drug is likely to fail in solid tumor xenografts unless the dose is significantly increased, which may trigger toxicity.
References
-
FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]
-
Breslin, S., & O'Driscoll, L. (2013). Three-dimensional cell culture: the missing link in drug discovery. Drug Discovery Today, 18(5-6), 240-249. [Link]
-
Low, L. A., et al. (2021). Organs-on-chips: into the next decade. Nature Reviews Drug Discovery, 20, 345–361. [Link]
-
Nunes, A. S., et al. (2019). 3D tumor spheroids as in vitro models to mimic in vivo human solid tumors resistance to therapeutic drugs. Biotechnology and Bioengineering, 116(1), 206-226. [Link]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison with a Reference Standard
For researchers, scientists, and drug development professionals, the ability to confidently declare a sample as identical to or different from a reference standard is a cornerstone of scientific advancement and quality control. Spectroscopic techniques, with their ability to provide a molecular fingerprint, are indispensable tools in this endeavor. However, the path from acquiring a spectrum to making a scientifically sound comparison is paved with critical decisions and potential pitfalls. This guide provides an in-depth, experience-driven approach to comparing spectroscopic data against a reference standard, ensuring the integrity and trustworthiness of your results.
The Philosophy of a Self-Validating Comparison
Foundational Pillars of a Trustworthy Spectroscopic Comparison
Before delving into specific techniques, it's crucial to understand the universal principles that underpin a reliable spectroscopic comparison. These pillars ensure that your experimental design is sound and your results are defensible.
Caption: The four foundational pillars of a robust spectroscopic comparison workflow.
Instrument Qualification: The Bedrock of Reliable Data
A trustworthy comparison begins with a qualified instrument. The "4Qs" model—Design Qualification (DQ), Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ)—is a systematic approach to ensuring your spectrometer is fit for its intended purpose.[1][2]
-
Design Qualification (DQ): This initial step involves defining the user requirements for the instrument. What are the necessary resolution, wavelength range, and signal-to-noise ratio for your specific application? A well-defined DQ ensures that the chosen instrument is capable of performing the required measurements.[1]
-
Installation Qualification (IQ): IQ verifies that the instrument and its software are installed correctly according to the manufacturer's specifications.[3]
-
Operational Qualification (OQ): OQ is a series of tests that demonstrate the instrument operates according to its specifications in the user's environment.[3] This includes verifying parameters like wavelength accuracy and precision.[4]
-
Performance Qualification (PQ): PQ is the ongoing, documented verification that the instrument consistently performs as intended for its routine use.[2][3] This is crucial for maintaining data integrity over time.
The Reference Standard: Your Anchor of Truth
The choice and handling of your reference standard are critical. An ideal reference standard is a well-characterized material with known purity and spectral properties. Authoritative sources for reference standards and data include the United States Pharmacopeia (USP) and the National Institute of Standards and Technology (NIST).[4][5][6] The NIST Atomic Spectra Database, for example, is a comprehensive source of evaluated spectroscopic data.[4]
Sample Preparation: The Art of Consistency
The goal of sample preparation is to present both the sample and the reference standard to the instrument in an identical and reproducible manner.[7] Inconsistent sample preparation is a common source of spectral differences that can be mistaken for actual chemical variations.[8] The chosen method should ensure homogeneity and minimize contamination.[7][9]
Data Acquisition Parameters: A Level Playing Field
To ensure a fair comparison, the spectra of the sample and the reference standard should be acquired under identical conditions.[8] This includes parameters such as:
-
Instrumental Resolution: Higher resolution can reveal finer spectral features, but it's crucial that the resolution is the same for both measurements to avoid misleading comparisons.[8]
-
Signal-to-Noise Ratio (SNR): A sufficient SNR is necessary to distinguish real peaks from noise. The number of scans is often increased to improve the SNR.
-
Apodization Function (for FT-based techniques): The choice of apodization function can affect peak shapes and should be kept consistent.
The Experimental Workflow: From Sample to Spectrum
The following workflow outlines the key stages of acquiring high-quality spectroscopic data for comparison.
Caption: A generalized experimental workflow for acquiring comparable spectroscopic data.
Detailed Protocol: FTIR Spectroscopic Comparison (KBr Pellet Method)
This protocol provides a step-by-step guide for comparing a solid sample to a reference standard using Fourier Transform Infrared (FTIR) spectroscopy with the potassium bromide (KBr) pellet technique, a common method for solid samples.[10]
Materials:
-
Sample and USP Reference Standard (previously dried)
-
Infrared (IR) grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR Spectrometer
Procedure:
-
Sample Preparation (Substance being examined):
-
Weigh approximately 2-3 mg of the sample.
-
Weigh approximately 200 mg of IR grade KBr.[11]
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr and mix intimately by grinding until a homogenous mixture is obtained.[11]
-
Transfer the mixture to the pellet die and press under vacuum according to the manufacturer's instructions to form a transparent pellet.
-
-
Sample Preparation (Reference Standard):
-
Repeat the exact same procedure as in step 1 using the USP Reference Standard. Consistency in the amount of substance and KBr, as well as the grinding and pressing process, is crucial.
-
-
Instrument Setup and Background Acquisition:
-
Ensure the FTIR spectrometer is powered on and has had adequate time to warm up (typically 10-15 minutes).[11]
-
Place the empty sample holder in the sample compartment.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.
-
-
Spectrum Acquisition:
-
Place the KBr pellet of the substance being examined in the sample holder.
-
Acquire the spectrum over the desired range, typically 4000 cm⁻¹ to 650 cm⁻¹.[10]
-
Remove the sample pellet and place the KBr pellet of the reference standard in the sample holder.
-
Acquire the spectrum of the reference standard under the exact same instrument parameters.[10]
-
Data Processing and Analysis: Unveiling the Similarities and Differences
Raw spectroscopic data often requires processing to remove unwanted variations and prepare it for comparison.
Caption: A typical workflow for processing and analyzing spectroscopic data for comparison.
Data Preprocessing: Cleaning the Canvas
The goal of preprocessing is to remove non-chemical variations from the spectra, allowing for a more accurate comparison of the underlying chemical information.[12] Common preprocessing steps include:
-
Baseline Correction: This removes background signals and baseline drift that are not related to the sample's properties.[12] Methods like iterative polynomial fitting can be employed for this purpose.[13]
-
Normalization: This scales the spectra to a common intensity, compensating for differences in sample concentration or path length.[12][14]
-
Smoothing: Algorithms like Savitzky-Golay can be used to reduce random noise in the spectra.[6]
Spectral Comparison: The Moment of Truth
The most direct method of comparison is to overlay the processed spectrum of the sample with that of the reference standard.
-
Qualitative Comparison: For identification purposes, the positions and relative intensities of the absorption maxima in the sample spectrum should correspond to those in the reference spectrum.[10] The "fingerprint region" (typically 1500-500 cm⁻¹ in FTIR) is particularly information-rich for distinguishing between similar molecules.[15]
-
Quantitative Comparison: If the goal is to quantify the similarity, various mathematical approaches can be used.
-
Correlation Coefficient: This provides a numerical value of the similarity between two spectra. A value close to 1 indicates a high degree of similarity.
-
Multivariate Analysis: Techniques like Principal Component Analysis (PCA) can be used to compare multiple spectra and identify patterns or groupings.[16][17][18]
-
Data Summary Table
| Parameter | Sample Spectrum | Reference Spectrum | Acceptance Criteria | Pass/Fail |
| Major Peak Positions (cm⁻¹) | 2960, 1735, 1240 | 2960, 1735, 1240 | ± 2 cm⁻¹ | Pass |
| Relative Peak Intensities | (Normalized) | (Normalized) | Visually Similar | Pass |
| Correlation Coefficient | - | - | > 0.99 | Pass |
Reporting Your Findings: Clarity and Traceability
The final step is to report your findings in a clear and comprehensive manner. The report should include:
-
Compound Identification: Clearly state the name of the compound being analyzed.[19]
-
Instrumentation and Parameters: Specify the make and model of the spectrometer, as well as all relevant data acquisition parameters.[20]
-
Sample Preparation: Detail the method used to prepare the sample and reference standard.[5]
-
Data Processing Steps: Describe all preprocessing steps applied to the data.[14]
-
Reporting Spectral Data: Follow established guidelines for reporting spectral data, such as those from the American Chemical Society (ACS).[19][20][22] For example, in NMR, report the chemical shift, multiplicity, coupling constants, and integration.[19][23]
By adhering to this comprehensive and self-validating approach, researchers can ensure that their spectroscopic comparisons are not only accurate but also scientifically rigorous and defensible.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate are not mere regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.
The procedural framework outlined herein is built upon a critical understanding of the molecule's structure—an aromatic ketone and an ethyl ester. In the absence of a specific Safety Data Sheet (SDS) for this unique compound, this guide synthesizes best practices for related chemical classes, ensuring a conservative and safety-first approach.
Hazard Assessment and Initial Precautions
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on its constituent functional groups, Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate should be treated as a hazardous substance.
Key Hazard Considerations:
-
Irritation: Similar aromatic ketones and esters can cause skin and serious eye irritation.[1][2]
-
Respiratory Effects: Inhalation may cause irritation to the respiratory tract.[1]
-
Unknown Toxicity: As a specialized research chemical, long-term toxicological properties may not be fully characterized. Therefore, it must be handled as a substance with potential unknown hazards.
Immediate Safety Protocols: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] A comprehensive set of Personal Protective Equipment (PPE) is mandatory at all stages of waste handling.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes of the chemical or its solutions.[5] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[3] Contaminated gloves should be disposed of as chemical waste. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[5] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[5] |
Waste Segregation: The Cornerstone of Safety
The first and most critical step in chemical waste management is proper segregation.[6] Inadvertent mixing of incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[7][8]
Procedure:
-
Designate a Specific Waste Container: Dedicate a clearly labeled container specifically for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate and related non-halogenated organic waste.[9][10]
-
Check for Incompatibilities: This compound must be segregated from:
-
Strong Oxidizing Agents: To prevent fire or explosion risk.[2]
-
Strong Bases and Acids: To avoid hydrolysis of the ester or other uncontrolled reactions.[2][11]
-
Aqueous Waste: Keep organic and aqueous waste streams separate unless part of a specific neutralization procedure.[10]
-
Halogenated Solvents: Halogenated and non-halogenated waste streams are often incinerated under different conditions and must be kept separate.[3][10]
-
Step-by-Step Disposal Protocol
Disposal procedures vary based on the quantity of the waste. Under no circumstances should this organic compound be disposed of down the drain.[4][12]
For Small Quantities (e.g., <50 mL from analytical work):
-
Transfer to Waste Container: Carefully transfer the liquid waste into the designated non-halogenated organic waste container using a funnel.
-
Rinse Original Container: Rinse the original container (e.g., flask, vial) with a small amount of a compatible solvent, such as acetone or ethanol. Add this rinse solvent (rinsate) to the same organic waste container to ensure all residual chemical is captured.
-
Seal and Label: Securely cap the waste container.[13] Ensure the label is up-to-date with the chemical name and approximate quantity added.[7]
For Large Quantities (e.g., >50 mL from synthesis):
-
Use a Dedicated Container: Collect the bulk liquid waste in a sturdy, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[6][13]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area must be under the control of laboratory personnel and away from heat sources or direct sunlight.[4] The container must be kept closed except when adding waste.[13]
-
Arrange for Pickup: Once the container is 90% full, or within 150 days for academic labs, arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6][13][14]
Disposal of Contaminated Solids:
Solid waste, such as contaminated gloves, weighing paper, or silica gel from chromatography, must also be treated as hazardous waste.
-
Collect Solids: Place all contaminated solid materials into a designated, clearly labeled solid waste container or a securely sealed plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" with the name of the chemical contaminant.
-
Disposal: This solid waste should be collected for disposal by a licensed waste contractor along with liquid chemical waste.[15]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[14]
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (if available): If an SDS for a similar compound is available, consult it for specific spill cleanup guidance.
-
Cleanup: For a small, manageable spill:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[15]
-
Carefully scoop the absorbent material into a designated container for hazardous waste disposal.[16]
-
Clean the spill area with a suitable solvent (e.g., acetone) and paper towels, placing all cleanup materials into the hazardous waste container.
-
-
Large Spills: For large spills, contact your institution's EH&S or emergency response team immediately. Do not attempt to clean it up yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate.
Caption: Disposal workflow for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate.
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and responsibility. The principles of hazard assessment, proper segregation, and compliant disposal are fundamental to protecting the integrity of our research and the health of our community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
